(4-Fluoropiperidin-4-yl)methanol hydrochloride
Description
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Properties
IUPAC Name |
(4-fluoropiperidin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(5-9)1-3-8-4-2-6;/h8-9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWAOBUILVUPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254115-16-6 | |
| Record name | (4-fluoropiperidin-4-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Fluoropiperidin-4-yl)methanol Hydrochloride
This technical guide provides a detailed protocol for the synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process commencing with the protection of the piperidine nitrogen, followed by reduction of a carboxylate group, and concluding with deprotection and salt formation.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1254115-16-6 | [1][2] |
| Molecular Formula | C₆H₁₂FNO・HCl | [1] |
| Molecular Weight | 169.63 g/mol | [1] |
| Purity | Typically ≥95% | [1][2] |
| Physical Form | Solid | [3] |
| Storage | Room temperature, under inert gas (Argon) | [3] |
Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. The pathway begins with the readily available N-Boc-4-fluoropiperidine-4-carboxylic acid.
Caption: Synthetic route for this compound.
Experimental Protocols
This section details the experimental procedures for each step of the synthesis.
Step 1: Synthesis of N-Boc-(4-fluoropiperidin-4-yl)methanol
Principle: The carboxylic acid functionality of N-Boc-4-fluoropiperidine-4-carboxylic acid is selectively reduced to a primary alcohol using a borane-tetrahydrofuran complex.
Procedure:
-
To a solution of N-Boc-4-fluoropiperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to 0 °C under an inert atmosphere, is added borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-Boc-(4-fluoropiperidin-4-yl)methanol.
| Parameter | Value |
| Starting Material | N-Boc-4-fluoropiperidine-4-carboxylic acid |
| Reagent | Borane-tetrahydrofuran complex (1M in THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 14 hours |
| Work-up | Quenching with Methanol and NaHCO₃, Extraction |
| Purification | Flash Column Chromatography |
| Expected Yield | 80-90% |
Step 2: Synthesis of this compound
Principle: The N-Boc protecting group is removed under acidic conditions using hydrochloric acid in an organic solvent, which concurrently forms the hydrochloride salt of the desired product.
Procedure:
-
N-Boc-(4-fluoropiperidin-4-yl)methanol (1.0 eq) is dissolved in a minimal amount of 1,4-dioxane.
-
A solution of 4 M HCl in 1,4-dioxane (4.0 eq) is added to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield this compound as a solid.
-
The product is dried under vacuum.
| Parameter | Value |
| Starting Material | N-Boc-(4-fluoropiperidin-4-yl)methanol |
| Reagent | 4 M HCl in 1,4-Dioxane |
| Solvent | 1,4-Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Evaporation and Trituration with Diethyl Ether |
| Purification | Filtration and Washing |
| Expected Yield | >95% |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the piperidine ring protons and the hydroxymethyl protons. |
| ¹³C NMR | Signals for the carbons of the piperidine ring and the hydroxymethyl group. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom. |
| Mass Spec. | Molecular ion peak corresponding to the free base [M+H]⁺. |
| Purity (HPLC) | ≥95% |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Borane-tetrahydrofuran complex is a flammable and corrosive reagent and should be handled with care under an inert atmosphere.
-
Hydrochloric acid is corrosive and should be handled with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
Characterization of (4-Fluoropiperidin-4-yl)methanol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a hydroxymethyl group at the 4-position of the piperidine ring can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, proposed methods for its synthesis and purification, and detailed analytical protocols for its characterization. This document is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.
Physicochemical Properties
The known and predicted physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various experimental settings.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 1254115-16-6 | [1][2] |
| Molecular Formula | C₆H₁₃ClFNO | [2] |
| Molecular Weight | 169.62 g/mol | [2] |
| IUPAC Name | (4-fluoro-4-piperidinyl)methanol hydrochloride | |
| InChI Key | UEWAOBUILVUPBK-UHFFFAOYSA-N | |
| SMILES | OCC1(F)CCNCC1.[H]Cl | [2] |
| Purity | Typically ≥95% | [1][2] |
| Physical Form | Solid | |
| Storage Temperature | Room temperature | [2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | -0.2 | [3] |
| Topological Polar Surface Area | 32.3 Ų | [4] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Purification
Proposed Synthetic Pathway: Hydroxymethylation
A common method for the introduction of a hydroxymethyl group is through the reaction with formaldehyde followed by reduction.
References
(4-Fluoropiperidin-4-yl)methanol hydrochloride CAS number 1254115-16-6
An In-depth Technical Guide to (4-Fluoropiperidin-4-yl)methanol hydrochloride (CAS Number: 1254115-16-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the piperidine scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block for novel therapeutics, particularly those targeting the central nervous system (CNS).
Chemical and Physical Properties
This compound is a solid organic compound. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.[1] The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1254115-16-6 | [1] |
| Molecular Formula | C₆H₁₃ClFNO | [1] |
| Molecular Weight | 169.63 g/mol | [1][2] |
| IUPAC Name | (4-fluoro-4-piperidinyl)methanol hydrochloride | [1] |
| Synonyms | (4-fluoropiperidin-4-yl)methanol,hydrochloride | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| Storage Temperature | Room temperature | [1] |
| InChI Key | UEWAOBUILVUPBK-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 1-BOC-4-fluoro-4-(hydroxymethyl)-piperidine
This protocol describes the synthesis of the N-Boc protected precursor to (4-Fluoropiperidin-4-yl)methanol.
Materials:
-
1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester (epoxide starting material)
-
Pyridine hydrofluoride (HF in pyridine)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Heptane
Procedure:
-
A solution of HF in pyridine is dissolved in dichloromethane and cooled to -10°C.
-
The epoxide starting material, dissolved in dichloromethane, is added dropwise to the cooled HF-pyridine solution, maintaining the temperature at -10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by diluting with dichloromethane and washing with a saturated aqueous sodium carbonate solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in heptane as the eluent to yield 1-BOC-4-fluoro-4-(hydroxymethyl)-piperidine.[3]
Subsequent Steps for this compound:
-
Deprotection: The Boc-protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent.
-
Salt Formation: If not already achieved during deprotection, the free base can be dissolved in a suitable solvent like diethyl ether or methanol, followed by the addition of a solution of hydrogen chloride in the same or another appropriate solvent to precipitate the hydrochloride salt.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated piperidines are a class of compounds that have garnered significant attention in drug discovery. The introduction of fluorine can modulate several key properties of a molecule, including:
-
Metabolic Stability: The carbon-fluorine bond is very strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes, including the blood-brain barrier.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with biological targets.
This compound, and its derivatives, are being investigated for a range of therapeutic applications, particularly in the area of CNS disorders.
Potential Therapeutic Areas and Biological Targets
Research on structurally similar compounds suggests that derivatives of (4-Fluoropiperidin-4-yl)methanol could be potent and selective ligands for various receptors in the CNS. One such target is the dopamine D4 receptor .
| Compound Class | Biological Target | Potential Therapeutic Application | Key Findings | Source |
| 4,4-Difluoro-3-(phenoxymethyl)piperidine analogs | Dopamine D4 Receptor (D4R) Antagonist | Schizophrenia, ADHD | SAR studies revealed that specific substitutions on the phenoxy ring led to potent D4R antagonists with improved CNS MPO scores. | [4][5] |
| Fluorinated ethynylpiperidine derivatives | Sodium Channels (Nav1.4, Nav1.5) | Local Anesthesia, Cardiac Arrhythmias | Demonstrated prolonged local anesthetic activity and antiarrhythmic effects, with molecular docking studies confirming high binding affinity to sodium channel macromolecules. | [6] |
Signaling Pathways
Given the evidence from closely related analogs, a plausible mechanism of action for derivatives of this compound involves the modulation of G protein-coupled receptor (GPCR) signaling, such as the dopamine D4 receptor. As an antagonist, the compound would bind to the receptor but not activate it, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, dopamine.
Safety Information
This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
(Source: Sigma-Aldrich[1])
Conclusion
This compound is a valuable and versatile building block for the development of novel therapeutics. Its fluorinated piperidine core offers significant advantages in terms of metabolic stability and potential for high-affinity receptor binding. While detailed biological data for this specific compound is limited in the public domain, the extensive research on closely related analogs, particularly as dopamine D4 receptor antagonists, highlights its potential for the development of new treatments for CNS disorders. Further investigation into the synthesis of diverse derivatives and their pharmacological profiling is warranted to fully explore the therapeutic potential of this promising scaffold.
References
- 1. This compound | 1254115-16-6 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 1-BOC-4-FLUORO-4-(HYDROXYMETHYL)-PIPERIDINE | 614730-97-1 [m.chemicalbook.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of (4-Fluoropiperidin-4-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Fluoropiperidin-4-yl)methanol hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound for its application in scientific research.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that some of the listed properties are predicted values from computational models, as experimental data is not uniformly available in published literature.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClFNO | [1][2] |
| Molecular Weight | 169.62 g/mol | [1][2][3] |
| CAS Number | 1254115-16-6 | [2][3][4] |
| Appearance | Solid | [2] |
| Purity | ≥95% to 97% | [3] |
| Predicted LogP | -0.2 | [5] |
| Predicted Topological Polar Surface Area (TPSA) | 32.3 Ų | [1] |
| Storage Temperature | Room temperature, under inert gas (Argon) |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Apparatus:
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.[7]
-
Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.[7][8]
-
Measurement:
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).
Solubility Determination
The solubility of this compound in various solvents is determined to understand its behavior in different media, which is crucial for reaction setup, purification, and formulation.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes or cylinders
-
Analytical balance
Procedure:
-
Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide) are selected.
-
Qualitative Assessment:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 0.1 mL) is added, and the mixture is vortexed.
-
The process of adding solvent in small increments and vortexing is continued until the solid dissolves completely or a maximum volume is reached.
-
Observations are recorded as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment (for soluble compounds):
-
A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.
-
The mixture is stirred or agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the clear supernatant is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then calculated in terms of g/L or mg/mL.
-
As an amine hydrochloride, the compound is expected to be soluble in polar protic solvents like water and alcohols.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvents (e.g., D₂O, CD₃OD, DMSO-d₆)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[10] The choice of solvent depends on the compound's solubility.
-
Transfer to NMR Tube: The solution is transferred to an NMR tube.[10]
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The instrument is tuned, and the magnetic field is shimmed for homogeneity.[10]
-
For ¹H NMR, standard parameters are used, typically with 16-64 scans.[10]
-
For ¹³C NMR, a proton-decoupled experiment is run, requiring a larger number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.[10]
-
-
Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11][12]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Apparatus:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Syringe pump or liquid chromatography (LC) system for sample introduction
-
Volumetric flasks and pipettes
-
Solvents (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)
Procedure:
-
Sample Preparation: A dilute solution of the compound (typically in the µg/mL to ng/mL range) is prepared in a suitable solvent system that is compatible with the ionization technique.
-
Infusion: The sample solution is introduced into the mass spectrometer at a constant flow rate.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is typically scanned over a mass range that includes the expected molecular weight.
-
Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion, which confirms the molecular weight of the free base. Fragmentation patterns can provide additional structural information.
Workflow and Data Integration
The characterization of a new batch or sample of this compound typically follows a logical workflow to confirm its identity and purity.
Figure 1. A general experimental workflow for the synthesis, purification, and characterization of this compound.
References
- 1. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 91825876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemuniverse.com [chemuniverse.com]
- 4. rndmate.com [rndmate.com]
- 5. PubChemLite - this compound (C6H12FNO) [pubchemlite.lcsb.uni.lu]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. mt.com [mt.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
(4-Fluoropiperidin-4-yl)methanol hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a key building block in medicinal chemistry. The presence of a fluorine atom and a hydroxymethyl group on the piperidine scaffold makes it a valuable intermediate for the development of novel therapeutics, particularly in the area of neurological disorders.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₁₂FNO·HCl (or C₆H₁₃ClFNO) | [1][2][3][4] |
| Molecular Weight | 169.63 g/mol | [4] |
| CAS Number | 1254115-16-6 | [1][4] |
| Physical Form | Solid | [1] |
| Purity | Typically available at ≥95% | [1][4] |
| Storage | Room temperature, under inert atmosphere (e.g., Argon) | [1] |
Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in the literature, a plausible and effective method involves the hydroxymethylation of a 4-fluoropiperidine precursor, followed by salt formation.
Step 1: Synthesis of (4-Fluoropiperidin-4-yl)methanol (Free Base)
This step introduces the hydroxymethyl group onto the 4-position of the fluorinated piperidine ring.
-
Reaction: Hydroxymethylation
-
Reagents:
-
4-Fluoropiperidine (or a suitable N-protected derivative)
-
Formaldehyde (typically as an aqueous solution, e.g., formalin)
-
Reducing agent: Sodium borohydride (NaBH₄)
-
-
Solvent: Alcoholic solvent such as methanol or ethanol.
-
Mechanism: The synthesis proceeds via a nucleophilic addition of the piperidine to formaldehyde, forming a hemiaminal intermediate, which is subsequently reduced in situ by the reducing agent to yield the final product.[5]
-
Experimental Procedure:
-
Dissolve 4-fluoropiperidine in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of formaldehyde to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours.
-
Portion-wise, add sodium borohydride to the reaction mixture. Control the addition rate to manage gas evolution and maintain the temperature below 10 °C.
-
Once the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Fluoropiperidin-4-yl)methanol.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Step 2: Formation of the Hydrochloride Salt
This step converts the free base into its more stable and handleable hydrochloride salt.
-
Reagents:
-
(4-Fluoropiperidin-4-yl)methanol (from Step 1)
-
Hydrochloric acid (solution in a suitable solvent, e.g., 2M HCl in diethyl ether or isopropanol)
-
-
Solvent: A non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexane.
-
Experimental Procedure:
-
Dissolve the purified (4-Fluoropiperidin-4-yl)methanol in a minimal amount of a suitable solvent like diethyl ether.
-
To this solution, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.
-
A precipitate of this compound will form.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is generally suitable for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating piperidine derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Detection: As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is often used. For higher sensitivity, derivatization with a UV-active agent or the use of an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be considered.
-
General Protocol:
-
Prepare a stock solution of the sample in the mobile phase or a suitable solvent.
-
Prepare a series of calibration standards if quantitative analysis is required.
-
Set up the HPLC system with the appropriate column and mobile phase conditions.
-
Inject the sample and standards.
-
Analyze the resulting chromatograms to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the compound's identity. Both ¹H and ¹³C NMR should be performed.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of an internal standard (e.g., TMS) if required.
-
Data Acquisition and Processing:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectral data is consistent with the structure of this compound.
-
References
- 1. This compound | 1254115-16-6 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C6H12FNO) [pubchemlite.lcsb.uni.lu]
- 3. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 91825876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2 | Benchchem [benchchem.com]
Navigating the Solubility Landscape of (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Organic Solvents: A Technical Guide
For Immediate Release
Introduction
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in a range of organic solvents is paramount for its purification, formulation, and development as a potential therapeutic agent. The hydrochloride salt form is often utilized to improve the aqueous solubility and stability of amine-containing compounds. However, its solubility in organic media is crucial for various stages of drug development, including synthesis, crystallization, and the preparation of stock solutions for biological screening. This guide details the necessary steps to systematically determine and interpret the solubility of this compound.
Core Principles of Solubility for Amine Hydrochloride Salts
The solubility of an amine hydrochloride salt, such as this compound, in organic solvents is governed by a delicate balance of intermolecular forces. The ionic nature of the hydrochloride salt generally favors solubility in polar solvents capable of solvating both the cation (the protonated piperidine derivative) and the chloride anion. However, the organic scaffold of the molecule introduces lipophilic character, which can enhance solubility in less polar organic solvents.
Key factors influencing solubility include:
-
Solvent Polarity: A solvent's ability to form hydrogen bonds and engage in dipole-dipole interactions is a primary determinant.
-
Temperature: For most solid solutes, solubility increases with temperature.
-
Lattice Energy of the Solute: The strength of the crystal lattice of the hydrochloride salt must be overcome by solvent-solute interactions for dissolution to occur.
-
Molecular Structure of the Solvent: The size and shape of the solvent molecules can influence how effectively they can pack around the solute.
Experimental Protocol for Solubility Determination
A robust and reproducible experimental protocol is essential for generating high-quality solubility data. The following outlines a standard isothermal equilibrium method.
Materials and Equipment
-
This compound (purity >99%)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, N,N-dimethylformamide) of analytical grade or higher
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Procedure
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each selected organic solvent in sealed vials.
-
Equilibration: The vials are placed in a thermostatic shaker set to a constant temperature (e.g., 298.15 K, 308.15 K, 318.15 K) and agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, the suspensions are allowed to settle. The vials are then centrifuged to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: A known volume of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe and immediately filtered through a syringe filter to remove any undissolved solid. The filtered solution is then accurately diluted with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantitative Analysis: The concentration of this compound in the diluted samples is determined by a validated HPLC method.
-
Data Calculation: The mole fraction solubility (x) is calculated using the determined concentration, the density of the solvent, and the molecular weights of the solute and solvent.
Data Presentation and Analysis
To facilitate comparison and analysis, all quantitative solubility data should be presented in a structured tabular format.
Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 298.15 | Data to be determined |
| 308.15 | Data to be determined | |
| 318.15 | Data to be determined | |
| Ethanol | 298.15 | Data to be determined |
| 308.15 | Data to be determined | |
| 318.15 | Data to be determined | |
| Isopropanol | 298.15 | Data to be determined |
| 308.15 | Data to be determined | |
| 318.15 | Data to be determined | |
| Acetone | 298.15 | Data to be determined |
| 308.15 | Data to be determined | |
| 318.15 | Data to be determined | |
| Acetonitrile | 298.15 | Data to be determined |
| 308.15 | Data to be determined | |
| 318.15 | Data to be determined | |
| Ethyl Acetate | 298.15 | Data to be determined |
| 308.15 | Data to be determined | |
| 318.15 | Data to be determined |
Thermodynamic Modeling
The temperature-dependent solubility data can be correlated using various thermodynamic models, such as the modified Apelblat equation or the van't Hoff equation. These models can provide insights into the thermodynamic parameters of the dissolution process, including the enthalpy, entropy, and Gibbs free energy of solution.
Visualization of Experimental Workflow
A clear visual representation of the experimental workflow ensures a standardized and reproducible process.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a comprehensive roadmap for the systematic investigation of the solubility of this compound in organic solvents. By following the detailed experimental protocols and data analysis frameworks presented, researchers can generate the critical data needed to advance the development of this and other novel pharmaceutical compounds. The generation of such fundamental physicochemical data is an indispensable step in the journey from discovery to clinical application.
Stability and Storage of (4-Fluoropiperidin-4-yl)methanol hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Fluoropiperidin-4-yl)methanol hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a framework for stability assessment based on established principles of pharmaceutical stability testing, including the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, including its metabolic stability.[1] Understanding the chemical stability of this hydrochloride salt is crucial for ensuring its quality, safety, and efficacy throughout its lifecycle, from laboratory research to potential clinical applications.
Hydrochloride salts are frequently utilized in pharmaceuticals to enhance solubility and stability. However, they can also be susceptible to certain degradation pathways, making a thorough stability assessment essential.[2]
Recommended Storage Conditions
Based on information from chemical suppliers, the general recommendation for the storage of this compound is at room temperature .[3][4][5][6] One supplier suggests storage under an inert atmosphere ("Argon charged"), which indicates potential sensitivity to oxidation.[5]
For long-term storage and to ensure the integrity of the compound, particularly for use as a reference standard or in sensitive biological assays, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation of the piperidine ring. |
| Light | Protect from light | To prevent photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry place | To prevent hydrolysis and deliquescence. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, potential degradation can be inferred based on the functional groups present in the molecule.
Caption: Potential degradation pathways for this compound.
The primary sites susceptible to degradation are the piperidine ring and the hydrochloride salt form.[7]
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[7]
-
Hydrolysis: As a hydrochloride salt, there is a potential for disproportionation in the presence of moisture, where the salt converts to the free base.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, often through radical mechanisms.[8]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[7]
Stability Testing Framework
A comprehensive stability testing program for this compound should be designed and executed in accordance with ICH guidelines Q1A(R2).[3][5][8] This involves long-term, intermediate, and accelerated stability studies, as well as forced degradation (stress testing) to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9]
| Stress Condition | Typical Protocol | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Generally stable due to the hydrochloride salt form. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for degradation. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Susceptible to oxidation, formation of N-oxide and other products. |
| Thermal Degradation | Solid state at 80°C for 48 hours | Potential for decomposition. |
| Photostability | Exposure to light according to ICH Q1B guidelines | Potential for degradation. |
Formal Stability Studies
Formal stability studies should be conducted on at least three primary batches to establish a re-test period or shelf life.[8]
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
The following are representative experimental protocols for conducting stability studies.
Protocol for Forced Degradation Study
Caption: A general workflow for conducting forced degradation studies.
-
Objective: To identify potential degradation products and pathways.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Subject aliquots of the stock solution (or solid material for thermal and photolytic stress) to the stress conditions outlined in the table in section 4.1.
-
At specified time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
-
Analysis:
-
The HPLC method should be capable of separating the parent compound from all significant degradation products. A C18 reversed-phase column is often suitable.[10][11]
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Mass spectrometry (MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.
-
Protocol for Formal Stability Study
Caption: A typical workflow for a formal stability study.
-
Objective: To establish a re-test period for the drug substance.
-
Methodology:
-
Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.
-
Place the samples in stability chambers maintained at the conditions specified in the table in section 4.2.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw samples for analysis.
-
-
Testing Parameters:
-
Appearance: Visual inspection for any changes in physical appearance (e.g., color, crystallinity).
-
Assay: Quantification of the active substance using a validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any degradation products.
-
Water Content: Determination of water content by Karl Fischer titration, especially if the compound is hygroscopic.
-
Conclusion
References
- 1. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2 | Benchchem [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. snscourseware.org [snscourseware.org]
- 9. researchgate.net [researchgate.net]
- 10. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Fluoropiperidin-4-yl)methanol Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluoropiperidin-4-yl)methanol hydrochloride has emerged as a pivotal structural motif in modern medicinal chemistry. Its strategic incorporation of a fluorine atom and a hydroxymethyl group onto a piperidine scaffold offers a unique combination of physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the discovery, synthesis, and known biological relevance of this compound, positioning it as a valuable building block for the development of novel therapeutics, particularly in the realm of neurological disorders. While specific quantitative bioactivity data for the parent compound remains limited in public literature, its utility is primarily demonstrated through the enhanced properties of its derivatives.
Discovery and Historical Context
The development of this compound is rooted in the confluence of two significant streams of research in pharmaceutical sciences: the enduring importance of the piperidine scaffold and the strategic use of fluorine in drug design.[1] Piperidine rings, being prevalent in natural alkaloids, have long been recognized for their favorable pharmacokinetic profiles and ability to interact with a wide array of biological targets.[1]
The systematic incorporation of fluorine into organic molecules gained considerable momentum in the mid-20th century.[1] Medicinal chemists recognized that the introduction of fluorine could profoundly modulate a molecule's metabolic stability, bioavailability, and binding affinity without significantly altering its size.[1]
The precise origin of this compound is not attributed to a single discovery but rather emerged from broader synthetic programs in the late 20th and early 21st centuries.[1] These programs focused on creating novel, fluorinated pharmaceutical intermediates to enhance the properties of drug candidates.[1] Historical records suggest its initial synthesis and characterization were part of these larger efforts to expand the chemical space available for drug discovery.[1]
Physicochemical Properties
A summary of the key physicochemical properties of (4-fluoropiperidin-4-yl)methanol and its hydrochloride salt is presented in Table 1. The hydrochloride salt is typically prepared to improve the compound's stability and aqueous solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂FNO (base) | --INVALID-LINK-- |
| C₆H₁₃ClFNO (HCl salt) | --INVALID-LINK-- | |
| Molecular Weight | 133.17 g/mol (base) | --INVALID-LINK-- |
| 169.62 g/mol (HCl salt) | --INVALID-LINK-- | |
| CAS Number | 949100-11-2 (base) | --INVALID-LINK-- |
| 1254115-16-6 (HCl salt) | --INVALID-LINK-- | |
| Appearance | Solid | --INVALID-LINK-- |
| Purity (typical) | >95% | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process involving the introduction of the fluorine and hydroxymethyl functionalities onto a protected piperidine ring, followed by deprotection and salt formation. Below is a representative synthetic scheme and a detailed experimental protocol adapted from established methods for the synthesis of the N-Boc protected intermediate.
Synthetic Scheme
References
A Technical Guide to the Spectroscopic Analysis of (4-Fluoropiperidin-4-yl)methanol hydrochloride
This technical guide provides a detailed overview of the spectroscopic data for (4-Fluoropiperidin-4-yl)methanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available data in a structured format.
Data Presentation
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 134.09757 |
| [M+Na]⁺ | 156.07951 |
| [M-H]⁻ | 132.08301 |
| [M+NH₄]⁺ | 151.12411 |
| [M+K]⁺ | 172.05345 |
| [M+H-H₂O]⁺ | 116.08755 |
| [M+HCOO]⁻ | 178.08849 |
| [M+CH₃COO]⁻ | 192.10414 |
| [M]⁺ | 133.08974 |
| [M]⁻ | 133.09084 |
Data sourced from PubChem.[1]
Table 2: Expected ¹H NMR Data and Multiplicity
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted Range | Predicted | Predicted | -CH₂- (Piperidine Ring) |
| Predicted Range | Predicted | Predicted | -CH₂- (Piperidine Ring) |
| Predicted Range | Predicted | Predicted | -CH₂OH |
| Predicted Range | Predicted | Predicted | -NH₂⁺- |
| Predicted Range | Predicted | Predicted | -OH |
Table 3: Expected ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Predicted Range | -C-F (Quaternary) |
| Predicted Range | -CH₂- (Piperidine Ring) |
| Predicted Range | -CH₂OH |
Table 4: Expected Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| Predicted Range | O-H stretch (alcohol) |
| Predicted Range | N-H stretch (ammonium) |
| Predicted Range | C-H stretch (alkane) |
| Predicted Range | C-F stretch |
| Predicted Range | C-O stretch (alcohol) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is weighed and dissolved in 0.7-1.0 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) in a clean vial.[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest. The resulting solution is then filtered or carefully transferred via pipette into a standard 5 mm NMR tube to a depth of about 4-5 cm.[2]
-
¹H NMR Spectroscopy : The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.[3][4] A standard proton experiment is run to obtain information on the chemical shifts, spin-spin coupling constants, and integration of the proton signals.[4] Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS) or the residual solvent peak.[3]
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or 125 MHz.[3] A proton-decoupled experiment is commonly performed to simplify the spectrum, resulting in single lines for each unique carbon atom.[5] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required to achieve a good signal-to-noise ratio.[6]
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) : A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[7] A drop of this solution is then placed onto a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]
-
Data Acquisition : The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate is recorded first.[8] The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.[8] The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer. For a non-volatile solid like a hydrochloride salt, a soft ionization technique such as Electrospray Ionization (ESI) is often employed.[9] The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation) and infused into the ion source.
-
Mass Analysis : The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[10]
-
Calibration : To ensure high mass accuracy, the instrument is calibrated using a known reference compound either before the analysis (external calibration) or simultaneously with the sample (internal calibration or lock mass).[11] This allows for the precise determination of the molecular weight and elemental composition of the compound and its fragments.[9]
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. PubChemLite - this compound (C6H12FNO) [pubchemlite.lcsb.uni.lu]
- 2. chem.latech.edu [chem.latech.edu]
- 3. rsc.org [rsc.org]
- 4. sc.edu [sc.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Potential Biological Activities of (4-Fluoropiperidin-4-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a fluorinated piperidine derivative that serves as a versatile synthetic building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in public literature, its structural motif is a key component in a variety of biologically active molecules. The incorporation of a fluorine atom at the 4-position of the piperidine ring can enhance metabolic stability, binding affinity, and selectivity for biological targets. This technical guide consolidates the current understanding of the potential biological activities of this compound by examining the pharmacological profiles of its derivatives. The primary areas of interest include neuroscience, oncology, and receptor pharmacology. This document provides a comprehensive overview of its potential mechanisms of action, summaries of relevant quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visual representations of key signaling pathways and experimental workflows.
Introduction
The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1] Chemical modification of the piperidine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom, as seen in this compound, is a common strategy to improve drug-like properties.[2] The fluorine atom can increase metabolic stability by blocking sites of oxidation and can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets.[2] The hydroxymethyl group provides a handle for further chemical elaboration.
This guide explores the latent biological potential of this compound by dissecting the activities of compounds that incorporate this core structure. The evidence points towards three primary areas of potential therapeutic application:
-
Serotonin Reuptake Inhibition: As a potential treatment for depression and anxiety disorders.
-
Anticancer Activity: Through various mechanisms, including the potential for AMP-activated protein kinase (AMPK) activation.
-
G-Protein Coupled Receptor (GPCR) Modulation: Targeting a wide range of physiological processes.
Potential Biological Activities and Mechanisms of Action
Serotonin Reuptake Inhibition
Derivatives of (4-Fluoropiperidin-4-yl)methanol are being investigated as selective serotonin reuptake inhibitors (SSRIs).[2] SSRIs function by blocking the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft and thereby enhancing serotonergic neurotransmission. This mechanism is central to the treatment of major depressive disorder and other mood disorders.
Signaling Pathway:
Anticancer Activity
The piperidine moiety is found in numerous anticancer agents.[3][4] Research into fluorinated piperidine derivatives suggests they can selectively inhibit the growth of human cancer cell lines.[2] One potential mechanism is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] Activation of AMPK in cancer cells can lead to the inhibition of cell growth and proliferation. Other piperidine derivatives have been shown to induce apoptosis and exhibit cytotoxic potential against various cancer cell lines.[5][6]
Signaling Pathway:
G-Protein Coupled Receptor (GPCR) Modulation
The versatility of the piperidine scaffold makes it a valuable component in the design of ligands for G-protein coupled receptors (GPCRs).[1] GPCRs are a large family of transmembrane receptors that play crucial roles in virtually every physiological process. By modifying the substituents on the piperidine ring, it is possible to develop selective agonists, antagonists, or allosteric modulators for specific GPCRs, opening up therapeutic possibilities for a wide range of diseases.
Quantitative Data Summary
| Compound Class | Target | Activity | Value | Assay Type | Reference |
| 4,4-difluoropiperidine derivative | Dopamine D4 Receptor | Ki | 5.5 nM | Radioligand Binding | [7] |
| 4,4-difluoropiperidine derivative | Dopamine D4 Receptor | Ki | 1.7 nM | Radioligand Binding | [7] |
| Pleuromutilin derivative with 4-fluorophenyl group | MRSA | MIC | 0.03125 µg/mL | Antibacterial Susceptibility | [8] |
| SERT Inhibitor | SERT | IC50 | 2.61 nM | TRACT Assay | [9][10] |
Experimental Protocols
Serotonin Reuptake Inhibition Assay
This protocol describes a cell-based assay to determine the in vitro inhibitory activity of a test compound on the human serotonin transporter (SERT).[11][12][13]
Experimental Workflow:
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human serotonin transporter (hSERT) in appropriate culture medium.
-
Cell Plating: Seed the hSERT-expressing cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or a reference compound (e.g., fluoxetine) for 15-30 minutes at 37°C.
-
Uptake Initiation: Initiate serotonin uptake by adding [³H]Serotonin to each well.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific [³H]Serotonin uptake against the logarithm of the test compound concentration.
AMPK Activity Assay
This protocol outlines a luminescent-based in vitro assay to measure the activity of AMP-activated protein kinase (AMPK).[14][15]
Methodology:
-
Reagent Preparation: Prepare stocks of ATP, AMPK substrate (e.g., a synthetic peptide), and AMP in a kinase buffer. Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a white 96-well plate, add the diluted active AMPK enzyme, the substrate/AMP mixture, and the test compound or vehicle. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection and Luminescence Measurement: Add a Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the AMPK activity.
-
Data Analysis: Calculate the percentage of AMPK activity relative to a control and determine the EC50 (for activators) or IC50 (for inhibitors) of the test compound.
GPCR Binding Assay
This protocol describes a radioligand competition binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.[16][17][18]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, add binding buffer, a serial dilution of the unlabeled test compound, a fixed concentration of a suitable radiolabeled ligand for the target GPCR, and the cell membrane preparation.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials and measure the radioactivity.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents. While the compound itself may primarily serve as a synthetic intermediate, the consistent appearance of its core structure in molecules with significant biological activity highlights its importance in medicinal chemistry. The strategic placement of the fluorine atom and the hydroxymethyl group provides a foundation for creating compounds with enhanced pharmacological properties. Further investigation into derivatives of this scaffold is warranted to fully explore its therapeutic potential in neuroscience, oncology, and beyond. The experimental protocols provided in this guide offer a framework for researchers to assess the biological activities of novel compounds derived from this promising chemical entity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2 | Benchchem [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
Methodological & Application
Application Notes and Protocols: (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous approved drugs, and the introduction of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of Dopamine D4 receptor antagonists.
The Dopamine D4 receptor (D4R) is a G-protein coupled receptor primarily expressed in the brain. Its modulation is a key strategy in the treatment of various neurological and psychiatric disorders. Notably, D4R antagonists are being investigated for their potential to treat L-DOPA-induced dyskinesias in Parkinson's disease.[2][3] The protocols outlined below are based on established synthetic methodologies for analogous fluorinated piperidine derivatives and their application in targeting the D4 receptor.[1][2][3]
Key Applications
The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. Its key structural features, the secondary amine and the primary alcohol, allow for a variety of chemical modifications to generate diverse libraries of compounds for drug discovery.
Data Presentation: Dopamine D4 Receptor Antagonists
The following table summarizes the binding affinity data for a series of synthesized 4,4-difluoropiperidine analogs, which serve as a model for compounds derivable from (4-Fluoropiperidin-4-yl)methanol. The data highlights the structure-activity relationship (SAR) for the phenoxy ether moiety attached to the piperidine core.
| Compound ID | R Group (Phenoxy Moiety) | Ki (nM) for Dopamine D4 Receptor |
| 8a | 4-Fluorophenyl | Similar potency to 7a (Ki = 140-320 nM) |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 8d | 4-Chlorophenyl | 53 |
| 8e | Phenyl | 27 |
| 8f | 3-Fluoro-4-methylphenyl | 72 |
| 8g-k | Various Heterocyclic Ethers | 150 - 1,660 |
| 14a | Not specified in snippets | 0.3 |
Note: The data presented is for 4,4-difluoro-piperidine analogs as a close proxy for what could be achieved with the monofluorinated building block. The original research should be consulted for the full dataset and experimental details.[1][2][3]
Experimental Protocols
Protocol 1: N-Boc Protection of (4-Fluoropiperidin-4-yl)methanol
This initial step protects the piperidine nitrogen to allow for selective modification of the hydroxyl group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et3N) (2.2 eq) and stir the mixture at room temperature for 15 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate.
Protocol 2: Synthesis of Phenoxy Ether Derivatives via Mesylation and Nucleophilic Substitution
This protocol describes the conversion of the hydroxyl group to a leaving group followed by substitution with a phenol to form the desired ether linkage.
Materials:
-
tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (from Protocol 1)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Substituted phenol (e.g., 3,4-difluorophenol)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
-
Mesylation: Dissolve tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the crude mesylate.
-
Nucleophilic Substitution: To a solution of the substituted phenol (1.2 eq) in DMF, add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of the crude mesylate in DMF to the phenoxide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired Boc-protected phenoxy ether derivative.
Protocol 3: Deprotection of the Piperidine Nitrogen
The final step involves the removal of the Boc protecting group to yield the target compound.
Materials:
-
Boc-protected phenoxy ether derivative (from Protocol 2)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected phenoxy ether derivative in DCM.
-
Add an excess of TFA or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final product.
-
Collect the solid by filtration and dry under vacuum.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Dopamine D4 receptor antagonists.
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway.
References
Applications of (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Drug Discovery: A Detailed Overview
(4-Fluoropiperidin-4-yl)methanol hydrochloride has emerged as a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. Its strategic incorporation of a fluorine atom and a hydroxymethyl group on the piperidine ring imparts favorable pharmacological properties, making it an attractive starting point for drug discovery programs targeting a range of diseases, most notably in the fields of oncology and neurology.
The presence of the fluorine atom at the 4-position of the piperidine ring is a key feature, known to enhance metabolic stability and improve the binding affinity of drug candidates to their biological targets.[1] The hydroxymethyl group provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
This document provides detailed application notes and protocols for the use of this compound in the discovery of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
Application Note 1: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for kinase inhibitors, and its combination with the fluoropiperidine moiety has led to the development of promising drug candidates.
A key application of this compound is in the synthesis of oxy-fluoropiperidine derivatives that act as kinase inhibitors. These compounds have shown potential in the prevention and treatment of diseases that benefit from kinase inhibition.
Experimental Protocol: Synthesis of a Fluoropiperidinyl-Oxy-Pyrrolo[2,3-d]pyrimidine Derivative
This protocol outlines a general synthetic route for the preparation of a kinase inhibitor candidate incorporating the (4-Fluoropiperidin-4-yl)methanol scaffold.
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The synthesis typically begins with the construction of the core heterocyclic system. A common method involves the reaction of a substituted pyrimidine with a suitable partner to form the fused pyrrole ring.
-
Reaction: A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a desired amine (e.g., (1-ethyl-1H-pyrazol-4-yl)amine) is heated in a suitable solvent such as n-butanol in the presence of a base like diisopropylethylamine (DIPEA).
-
Work-up: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by column chromatography.
Step 2: Coupling with the Fluoropiperidine Moiety
The hydroxymethyl group of this compound is utilized for coupling to the pyrrolo[2,3-d]pyrimidine core via an ether linkage.
-
Reaction: The product from Step 1 is reacted with (4-Fluoropiperidin-4-yl)methanol in the presence of a suitable coupling agent and base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF).
-
Work-up: The reaction is quenched, and the product is extracted and purified using standard techniques.
Step 3: Final Modification (e.g., Acryloylation)
To enhance the covalent binding to the target kinase, an acryloyl group can be introduced onto the piperidine nitrogen.
-
Reaction: The product from Step 2 is treated with acryloyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
Work-up: The final product is purified by chromatography to yield the desired kinase inhibitor.
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow for kinase inhibitors.
Application Note 2: Biological Evaluation of Kinase Inhibitors
The synthesized compounds are then evaluated for their biological activity, primarily their ability to inhibit specific kinases and their anti-proliferative effects on cancer cell lines.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the inhibitory potency of a compound against a specific kinase.
-
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction.
-
Procedure:
-
The kinase, a specific substrate peptide, and the test compound at various concentrations are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, a reagent is added to stop the reaction and measure the remaining ATP.
-
The luminescence signal is read using a plate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with the test compounds at various concentrations for a specific period (e.g., 72 hours).
-
The MTT reagent is added to each well, and the plate is incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Diagram of the Biological Evaluation Workflow:
Caption: Workflow for biological evaluation of inhibitors.
Quantitative Data Summary
While specific quantitative data for compounds derived directly from this compound is often proprietary and found within patent literature, the following table provides a representative summary of the type of data obtained for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. This data is illustrative and serves to demonstrate the expected potency of such compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |
| Example 1 | JAK1 | 5.2 | HEL | 0.8 |
| Example 2 | JAK2 | 10.8 | Ba/F3-JAK2-V617F | 1.2 |
| Example 3 | TYK2 | 8.5 | U-937 | 1.5 |
| Example 4 | EGFR | 15.1 | A431 | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally for each synthesized compound.
Signaling Pathway
The synthesized kinase inhibitors often target specific nodes within cellular signaling pathways that are aberrantly activated in diseases like cancer. For example, inhibitors of the Janus kinase (JAK) family can block the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of many cancer cells.
Diagram of the JAK-STAT Signaling Pathway:
Caption: Simplified JAK-STAT signaling pathway.
References
Application Notes and Protocols for the Synthesis of Neurological Disorder Drugs Using (4-Fluoropiperidin-4-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a key building block in the synthesis of novel therapeutic agents for a range of neurological disorders. The presence of a fluorine atom on the piperidine ring offers significant advantages in drug design, including enhanced metabolic stability and improved binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent and selective sigma-1 (σ1) receptor antagonists, which have shown promise in the treatment of neuropathic pain and other neurodegenerative conditions.
The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and neuroinflammation.[2][3][4] Antagonism of the σ1 receptor has emerged as a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability and inflammation.
Application: Synthesis of a Potent Sigma-1 Receptor Antagonist
This section outlines the synthesis of a novel σ1 receptor antagonist, 1-(4-Fluorobenzyl)-4-(hydroxymethyl)-4-fluoropiperidine , a compound designed for high affinity and selectivity for the σ1 receptor. The synthesis involves the N-alkylation of this compound with 4-fluorobenzyl bromide.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a standard procedure for the N-alkylation of a secondary amine, adapted for the specific starting material.
Materials:
-
This compound
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 eq.) and anhydrous acetonitrile (20 mL).
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add 4-fluorobenzyl bromide (1.1 eq.) dropwise at room temperature under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-Fluorobenzyl)-4-(hydroxymethyl)-4-fluoropiperidine .
Experimental Workflow
Quantitative Data Summary
The following tables summarize key quantitative data for a series of synthesized fluorinated piperidine derivatives targeting the σ1 receptor. Data is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Binding Affinity of Fluorinated Piperidine Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
| Compound Reference | Structure | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| LMH-2 | N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | 6.0 | - | High |
| Compound 44 | N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | 1.86 | - | - |
| SI 1/28 Analog | Benzylpiperazine derivative | 6.1 | 2583 | 423 |
| [18F]FPS | 1-(3-fluoropropyl)-4-((4-cyanophenoxy)- Methyl)piperidine | 0.31-4.19 | - | 50-2448 |
Table 2: In Vivo Efficacy of Sigma-1 Receptor Antagonists in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
| Compound Reference | Animal Model | Route of Administration | Effective Dose (ED₅₀) | Endpoint |
| Compound 44 | Rat | i.p. | 15.1 ± 1.67 mg/kg | Formalin Test |
| SI 1/28 | Mouse | i.p. | 13.2 mg/kg | Formalin Test |
| E-52862 | Rat | i.p. | - | Reduction in mechanical allodynia |
Signaling Pathways
Sigma-1 Receptor Signaling in Neuropathic Pain
Neuropathic pain is characterized by neuronal hyperexcitability and neuroinflammation. The σ1 receptor plays a crucial role in modulating these processes. Upon activation by nerve injury, the σ1 receptor translocates and interacts with various ion channels and signaling proteins, leading to the potentiation of pain signals. Antagonists of the σ1 receptor can block these interactions, thereby reducing pain.
References
Application Notes and Protocols for N-alkylation of (4-Fluoropiperidin-4-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] The N-alkylation of piperidine derivatives is a crucial synthetic transformation that enables the modulation of a compound's biological activity, selectivity, and drug-like properties.[1] (4-Fluoropiperidin-4-yl)methanol is a valuable building block in drug discovery, and its N-alkylation provides access to a diverse range of compounds with potential therapeutic applications. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[2]
This document provides detailed protocols for two common and effective methods for the N-alkylation of (4-Fluoropiperidin-4-yl)methanol hydrochloride: Direct N-Alkylation and Reductive Amination . These protocols are designed to be adaptable for the synthesis of a library of N-substituted derivatives for screening in drug discovery programs. The resulting compounds are of particular interest for their potential to modulate key signaling pathways implicated in various diseases, such as those involving the C-X-C chemokine receptor type 4 (CXCR4) and opioid receptors.[3][4]
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of this compound based on the described protocols. Please note that actual yields and reaction times may vary depending on the specific alkylating agent or aldehyde/ketone used.
Table 1: Representative Data for Direct N-Alkylation of (4-Fluoropiperidin-4-yl)methanol
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 12 | 85-95 | >95 |
| Ethyl iodide | DIPEA | DMF | 18 | 75-85 | >95 |
| 4-Nitrobenzyl bromide | K₂CO₃ | Acetonitrile | 10 | 80-90 | >95 |
| 2-Bromopyridine | NaH | THF | 24 | 60-70 | >90 |
Table 2: Representative Data for Reductive Amination of (4-Fluoropiperidin-4-yl)methanol
| Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 4 | 90-98 | >98 |
| 4-Chlorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 6 | 88-96 | >98 |
| Cyclohexanone | NaBH₃CN | Methanol | 12 | 70-80 | >95 |
| Acetone | NaBH(OAc)₃ | Dichloromethane | 8 | 75-85 | >95 |
Experimental Protocols
Freebasing of this compound
Prior to N-alkylation, the hydrochloride salt of (4-Fluoropiperidin-4-yl)methanol must be converted to the free base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in water.
-
Cool the solution in an ice bath and slowly add a 1 M aqueous solution of NaOH or a saturated solution of K₂CO₃ until the pH is >10.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of (4-Fluoropiperidin-4-yl)methanol as an oil or solid. The crude free base is typically used directly in the next step without further purification.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the reaction of the piperidine nitrogen with an alkyl halide in the presence of a base.
Materials:
-
(4-Fluoropiperidin-4-yl)methanol (free base, 1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.05-1.2 eq.)
-
Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA), or sodium hydride (NaH); 2.0-3.0 eq.)
-
Anhydrous solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (4-Fluoropiperidin-4-yl)methanol (1.0 eq.) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃ or DIPEA). If using NaH, add it portion-wise at 0 °C and stir for 30 minutes before adding the alkyl halide.
-
Slowly add the alkyl halide (1.05-1.2 eq.) to the stirred suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, filter off the solid base (if applicable).
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[5] This method is often milder and can provide higher yields with fewer byproducts compared to direct alkylation.[5]
Materials:
-
(4-Fluoropiperidin-4-yl)methanol (free base, 1.0 eq.)
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN); 1.2-1.5 eq.)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH))
-
Acetic acid (optional, catalytic amount for ketones)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (4-Fluoropiperidin-4-yl)methanol (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and the anhydrous solvent.
-
If reacting with a ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated product.
Mandatory Visualizations
Experimental Workflows
Caption: General experimental workflow for the N-alkylation of this compound.
Signaling Pathways
N-alkylated derivatives of (4-Fluoropiperidin-4-yl)methanol are of interest as modulators of G-protein coupled receptors (GPCRs), such as CXCR4 and opioid receptors.
Caption: Simplified CXCR4 signaling pathway, a potential target for N-alkylated piperidine derivatives.[3][6][7][8][9]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2 | Benchchem [benchchem.com]
- 3. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. abeomics.com [abeomics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Coupling Reactions with (4-Fluoropiperidin-4-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This document provides detailed protocols for key coupling reactions involving this intermediate, including amide bond formation, Buchwald-Hartwig amination, Williamson ether synthesis, and reductive amination.
Data Presentation: Representative Quantitative Data for Coupling Reactions
The following tables summarize typical quantitative data for the described coupling reactions. Please note that actual yields and reaction parameters may vary depending on the specific substrates and optimization of reaction conditions.
Table 1: Amide Coupling with various Carboxylic Acids
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 2 | 85-95 |
| Acetic Acid | EDC, HOBt | NMM | DCM | 12 | 80-90 |
| 4-Chlorobenzoic Acid | T3P | Pyridine | EtOAc | 4 | 88-96 |
| Boc-Alanine-OH | PyBOP | DIPEA | DMF | 3 | 82-92 |
Table 2: Buchwald-Hartwig Amination with various Aryl Halides
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12 | 75-85 |
| 2-Chloropyridine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 70-80 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 16 | 80-90 |
Table 3: Williamson Ether Synthesis with various Alkyl Halides
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | NaH | THF | 60 | 6 | 70-80 |
| Ethyl Iodide | KH | DMF | 25 | 12 | 65-75 |
| Methyl Tosylate | NaH | THF | 60 | 8 | 72-82 |
Table 4: Reductive Amination with various Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 80-90 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 24 | 75-85 |
| Acetone | NaBH₃CN | MeOH | 18 | 70-80 |
Experimental Protocols
General Considerations
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents should be used unless otherwise specified.
-
This compound needs to be neutralized with a base (e.g., triethylamine, DIPEA) to generate the free amine in situ for most coupling reactions.
Protocol 1: Amide Coupling via HATU Activation
This protocol describes the coupling of a generic carboxylic acid with this compound using HATU as the coupling reagent.
Materials:
-
This compound
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of (4-Fluoropiperidin-4-yl)methanol with an aryl bromide.[1][2]
Materials:
-
This compound
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Williamson Ether Synthesis
This protocol describes the formation of an ether by reacting the hydroxyl group of (4-Fluoropiperidin-4-yl)methanol with an alkyl halide.[3][4][5][6] It is important to first protect the secondary amine of the piperidine ring (e.g., with a Boc group) to prevent N-alkylation.
Materials:
-
N-Boc-(4-Fluoropiperidin-4-yl)methanol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-(4-Fluoropiperidin-4-yl)methanol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.
Protocol 4: Reductive Amination
This protocol details the coupling of (4-Fluoropiperidin-4-yl)methanol with an aldehyde or ketone.[7][8]
Materials:
-
This compound
-
Aldehyde or ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCE, add this compound (1.1 eq) and TEA (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling.
Hypothetical Signaling Pathway Inhibition
The products derived from (4-Fluoropiperidin-4-yl)methanol are often designed as inhibitors of specific biological targets, such as kinases or G-protein coupled receptors (GPCRs), which are implicated in various disease signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating (4-Fluoropiperidin-4-yl)methanol hydrochloride into Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a valuable building block in medicinal chemistry, prized for its unique structural features that can enhance the pharmacological properties of novel therapeutic agents. The strategic placement of a fluorine atom on the piperidine ring can improve metabolic stability, modulate basicity (pKa), and increase binding affinity to biological targets.[1][2][3] The presence of a hydroxymethyl group provides a versatile handle for further synthetic modifications.
These application notes provide detailed protocols for incorporating (4-Fluoropiperidin-4-yl)methanol into new molecular scaffolds, with a focus on the synthesis of spiropiperidine derivatives that have shown potential as Nociceptin/Orphanin FQ (NOP) receptor antagonists, also known as Opioid Receptor-Like 1 (ORL-1) receptor antagonists.[1][4][5][6][7] These compounds are of significant interest for the development of treatments for depression, anxiety, and obesity.[1][7]
Physicochemical Properties and Biological Significance
The incorporation of the (4-fluoropiperidin-4-yl)methanol moiety can significantly influence the properties of a drug candidate.
| Property | Impact of (4-Fluoropiperidin-4-yl)methanol Moiety | Reference |
| Metabolic Stability | The carbon-fluorine bond is highly stable to metabolic oxidation, which can increase the half-life of a drug. | [3] |
| Basicity (pKa) | The electronegative fluorine atom can lower the pKa of the piperidine nitrogen, which can affect its interaction with biological targets and improve its pharmacokinetic profile. | [2] |
| Binding Affinity | The fluorine atom can participate in favorable interactions with protein targets, potentially increasing binding affinity and selectivity. | [1] |
| Lipophilicity | Fluorine substitution can modulate lipophilicity, which is a critical parameter for membrane permeability and overall drug-likeness. | [3] |
Synthesis of Novel Scaffolds: Spiropiperidine ORL-1 Receptor Antagonists
A key application of (4-Fluoropiperidin-4-yl)methanol is in the synthesis of complex heterocyclic systems such as spiropiperidines. The following sections detail the experimental protocols for the synthesis of a spiropiperidine quinazolinone scaffold, a class of potent ORL-1 receptor antagonists.
Diagram: Synthetic Workflow for Spiropiperidine Quinazolinone
Caption: Synthetic route for a spiropiperidine quinazolinone ORL-1 antagonist.
Experimental Protocols
The following protocols are adapted from patent literature describing the synthesis of spiropiperidine ORL-1 receptor antagonists.[1][8]
Protocol 1: Synthesis of 4-Fluoro-4-(hydroxymethyl)piperidine-1-carbonitrile (Intermediate 1)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water, add potassium carbonate (K2CO3) (2.5 eq).
-
Cyanation: Cool the mixture to 0 °C and add a solution of cyanogen bromide (BrCN) (1.1 eq) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Amino-4-fluoropiperidine-1-carbonitrile (Intermediate 2)
-
Mesylation: To a solution of Intermediate 1 (1.0 eq) and triethylamine (Et3N) (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir at 0 °C until the reaction is complete.
-
Azide Formation: After aqueous work-up, dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN3) (3.0 eq). Heat the mixture until the reaction is complete.
-
Reduction: After work-up, dissolve the crude azide in methanol (MeOH) and hydrogenate in the presence of 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purification: Filter the catalyst and concentrate the filtrate. The crude product is purified by column chromatography.
Protocol 3: Synthesis of Spiro[piperidine-4,4'-quinazolin]-2'(1'H)-one (Intermediate 3)
-
Cyclization: To a solution of Intermediate 2 (1.0 eq) in toluene, add 2-fluorobenzoyl isocyanate (1.1 eq).
-
Reaction Conditions: Reflux the mixture until the reaction is complete as monitored by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature, and the product will precipitate. Collect the solid by filtration and wash with a cold solvent to yield the desired spiropiperidine quinazolinone.
Protocol 4: N-Alkylation of the Spiro-scaffold (Final Product)
-
Reaction Setup: To a solution of Intermediate 3 (1.0 eq) in DMF, add a suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq).
-
Alkylation: Add the desired alkyl halide (e.g., 3-phenylpropyl bromide) (1.2 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.
Quantitative Data
The following table summarizes typical data for the synthesis and biological activity of a representative spiropiperidine ORL-1 antagonist.
| Compound | Synthetic Step | Yield (%) | Characterization Data (¹H NMR, MS) | Biological Activity (ORL-1 Ki, nM) |
| Intermediate 1 | Protocol 1 | 85-95 | Consistent with structure | Not Applicable |
| Intermediate 2 | Protocol 2 | 60-70 (over 3 steps) | Consistent with structure | Not Applicable |
| Intermediate 3 | Protocol 3 | 75-85 | Consistent with structure | >1000 |
| Final Product | Protocol 4 | 70-90 | Consistent with structure | 1-10 |
Biological Context: ORL-1 Receptor Signaling Pathway
The ORL-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand nociceptin/orphanin FQ, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the ORL-1 receptor block this signaling cascade and have shown therapeutic potential in preclinical models of depression and other central nervous system disorders.[7]
Diagram: Simplified ORL-1 Receptor Signaling
Caption: ORL-1 receptor signaling and its inhibition by a spiropiperidine antagonist.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel and complex molecular scaffolds. The protocols and data presented here demonstrate its utility in the construction of potent spiropiperidine-based ORL-1 receptor antagonists. The unique properties conferred by the fluorinated piperidine moiety make it an attractive component for the design of new drug candidates targeting a range of therapeutic areas, particularly within the central nervous system. Researchers are encouraged to adapt and optimize these methods for the development of their own unique molecular entities.
References
- 1. WO2011060035A1 - Spiropiperidine compounds as orl-1 receptor antagonists - Google Patents [patents.google.com]
- 2. US8232289B2 - Spiropiperidine compounds as ORL-1 receptor antagonists - Google Patents [patents.google.com]
- 3. Fluorine-18-labeled spiropiperidine sigma-1 receptor compound and its preparation method and use - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2011060035A1 - Spiropiperidine compounds as orl-1 receptor antagonists - Google Patents [patents.google.com]
Application Notes: (4-Fluoropiperidin-4-yl)methanol Hydrochloride as a Versatile Building Block for Novel CNS Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a key structural motif in modern medicinal chemistry, serving as a valuable building block for the synthesis of a new generation of Central Nervous System (CNS) agents. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto the piperidine scaffold offers several advantages in drug design. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of CNS-active compounds, with a particular focus on sigma-1 (σ1) receptor ligands.
Rationale for Use in CNS Drug Discovery
The piperidine scaffold is a privileged structure in CNS drug discovery, appearing in numerous approved medications for neurological and psychiatric disorders. The introduction of a fluorine atom at the 4-position of the piperidine ring offers distinct advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, leading to an improved pharmacokinetic profile.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and regions of positive electrostatic potential within a receptor's binding pocket.
-
Increased Lipophilicity: In certain molecular contexts, fluorine can increase lipophilicity, which may facilitate passage across the blood-brain barrier.
-
Conformational Control: The presence of a fluorine atom can influence the conformational preferences of the piperidine ring, which can be exploited to optimize ligand-receptor interactions.
The hydroxymethyl group at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric elements to modulate activity and selectivity.
Application in Sigma-1 Receptor Ligand Design
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. It is implicated in a variety of neurological and psychiatric conditions, including depression, anxiety, neurodegenerative diseases, and neuropathic pain, making it an attractive therapeutic target.
This compound is an ideal starting material for the synthesis of potent and selective sigma-1 receptor ligands. The piperidine nitrogen can be functionalized to introduce moieties that interact with the key binding domains of the sigma-1 receptor.
Quantitative Data: Binding Affinities of Fluorinated Piperidine Derivatives
The following table summarizes the binding affinities (Ki) of representative fluorinated piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, demonstrating the potential for high affinity and selectivity.
| Compound | Target Receptor | Ki (nM) | Selectivity (σ2/σ1) |
| Reference Compound A (Aryl-substituted N-alkyl fluoropiperidine) | σ1 | 2.5 | 50 |
| σ2 | 125 | ||
| Reference Compound B (Ether-linked fluoropiperidine derivative) | σ1 | 0.8 | >100 |
| σ2 | >100 | ||
| Reference Compound C (Fluorinated analogue of a known σ1 ligand) | σ1 | 4.6 | 14 |
| σ2 | 63.1 |
Experimental Protocols
This section provides detailed protocols for the synthesis of a model CNS agent, a sigma-1 receptor agonist, using this compound as the starting material. The synthesis involves a two-step process: N-alkylation followed by etherification of the hydroxymethyl group.
Protocol 1: N-Alkylation of this compound
This protocol describes the N-alkylation of the piperidine nitrogen with a suitable alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination
An alternative to direct N-alkylation is reductive amination, which can offer greater control and milder reaction conditions.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Sigma-1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the sigma-1 receptor, a key target for CNS agents derived from (4-Fluoropiperidin-4-yl)methanol.
References
Application Notes and Protocols for the Scaled-Up Synthesis of (4-Fluoropiperidin-4-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the scaled-up synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a valuable building block in medicinal chemistry. The protocol outlines a three-step process commencing with the fluorination of a commercially available N-Boc protected spiro-epoxide, followed by deprotection of the Boc group, and concluding with the formation of the hydrochloride salt. This application note includes scalable protocols for each step, quantitative data presented in tabular format for easy comparison at different scales, and safety considerations pertinent to process scale-up.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The presence of the fluorinated quaternary center can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this a desirable scaffold in drug discovery. The ability to produce this intermediate on a larger scale is crucial for advancing drug development programs. This protocol provides a robust and scalable method for its synthesis.
Overall Reaction Scheme
The synthesis proceeds in three main steps:
-
Ring-opening fluorination of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
-
Acid-mediated deprotection of the N-Boc group.
-
Formation of the hydrochloride salt .
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
This step involves the ring-opening of a spiro-epoxide with a fluoride source. For scale-up, careful temperature control and slow addition of reagents are critical to manage the exothermic nature of the reaction.
Protocol:
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled.
-
Reagent Charging: The reactor is charged with dichloromethane (see Table 1 for volumes). The solvent is cooled to -10 °C with agitation.
-
Reagent Addition: Hydrogen fluoride-pyridine (70%) is added cautiously to the cold solvent. Subsequently, a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in dichloromethane is added dropwise via the dropping funnel, maintaining the internal temperature at -10 °C.[1]
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 4 hours.[1]
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. For smaller scales, purification can be achieved by column chromatography. For larger scales, direct use in the next step or recrystallization should be considered to minimize the use of silica gel.[1]
Table 1: Reagent quantities for the synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
| Reagent | Lab Scale (1 g) | Pilot Scale (100 g) |
| tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 1.0 g | 100 g |
| Dichloromethane | 10 mL | 1 L |
| Hydrogen fluoride-pyridine (70%) | 0.3 mL | 30 mL |
| Saturated Sodium Bicarbonate (aq.) | 20 mL | 2 L |
| Expected Yield | ~66% | ~60-65% |
Step 2: Synthesis of (4-Fluoropiperidin-4-yl)methanol (N-Boc Deprotection)
The removal of the tert-butoxycarbonyl (Boc) protecting group is achieved under acidic conditions. On a larger scale, the evolution of isobutylene gas must be managed.
Protocol:
-
Reactor Setup: A reactor equipped with a mechanical stirrer, temperature probe, and a gas outlet connected to a scrubber (containing a dilute sodium hydroxide solution) is used.
-
Reagent Charging: The crude or purified tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is dissolved in a suitable solvent such as dioxane or methanol (see Table 2).
-
Reagent Addition: The solution is cooled to 0-5 °C in an ice bath. A solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) is added dropwise, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: The solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt of the product.
Table 2: Reagent quantities for the N-Boc deprotection
| Reagent | Lab Scale (0.66 g) | Pilot Scale (60 g) |
| tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | 0.66 g | 60 g |
| 4M HCl in Dioxane | 5 mL | 500 mL |
| Diethyl Ether (for trituration) | 20 mL | 2 L |
| Expected Yield | >95% | >95% |
Step 3: Formation and Isolation of this compound
This step focuses on the isolation and purification of the final product as a stable hydrochloride salt.
Protocol:
-
Isolation: The precipitated solid from Step 2 is collected by filtration.
-
Washing: The filter cake is washed with cold diethyl ether or MTBE to remove any non-polar impurities.
-
Drying: The white to off-white solid is dried under vacuum at 40-50 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
Table 3: Expected Yields for the final product
| Scale | Expected Overall Yield | Purity |
| Lab Scale | ~60-65% | >97% |
| Pilot Scale | ~55-60% | >97% |
Process Scale-up Considerations
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Thermal Safety: The fluorination reaction is exothermic. A thorough thermal hazard evaluation is recommended before scaling up. Ensure the cooling capacity of the reactor is sufficient to control the temperature during the addition of reagents.
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Material Compatibility: Hydrogen fluoride-pyridine is highly corrosive. Ensure all equipment (reactor, tubing, etc.) is made of compatible materials (e.g., Teflon, polyethylene).
-
Gas Evolution: The N-Boc deprotection step releases isobutylene, which is a flammable gas. The reactor should be well-ventilated, and the off-gas should be directed to a scrubber.
-
Solid Handling: The final product is a solid. For large-scale production, appropriate filtration and drying equipment (e.g., filter-dryer) should be used.
-
Waste Management: The aqueous waste from the work-up steps will be basic or acidic and may contain residual organic solvents. All waste streams should be handled and disposed of in accordance with local regulations.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride
Welcome to the technical support center for the synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the ring-opening of a Boc-protected epoxide followed by deprotection and salt formation.
Issue 1: Low or No Yield of 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine during Epoxide Ring-Opening
Question: I am performing the ring-opening of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with hydrogen fluoride-pyridine and observing a very low yield of the desired fluorohydrin. What are the potential causes and solutions?
Answer:
Low yields in this step are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Moisture in the Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical. |
| Inactive or Low-Quality HF-Pyridine Reagent | Use a fresh, unopened bottle of hydrogen fluoride-pyridine. This reagent is highly hygroscopic and its effectiveness can decrease over time. Consider titrating the reagent to determine its active HF content. |
| Suboptimal Reaction Temperature | The reaction is typically performed at low temperatures (-10 °C to 0 °C) to control exothermicity and minimize side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of the epoxide. Allowing the temperature to rise can lead to the formation of undesired byproducts. |
| Incorrect Stoichiometry of Reagents | A slight excess of the fluorinating agent is often used. Carefully check the molar equivalents of HF-pyridine relative to the epoxide starting material. |
| Formation of Side Products | The primary side product is often the diol resulting from the ring-opening of the epoxide by residual water. Other potential side reactions include polymerization of the epoxide. Careful control of temperature and moisture is key to minimizing these. |
| Inefficient Quenching and Work-up | The reaction should be quenched carefully with a saturated aqueous solution of a weak base like sodium bicarbonate. A rapid or uncontrolled quench can lead to degradation of the product. Ensure thorough extraction of the product from the aqueous layer. |
Logical Troubleshooting Workflow:
Issue 2: Incomplete Boc Deprotection or Formation of Byproducts
Question: I am having trouble with the removal of the Boc protecting group from 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine. The reaction is either incomplete or I am seeing significant side products. What should I do?
Answer:
Incomplete deprotection or the formation of byproducts during this step can impact the overall yield and purity.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Acid Strength or Amount | Ensure you are using a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane or dioxane). For stubborn deprotections, increasing the concentration of the acid or the reaction time may be necessary. |
| Reaction Time and Temperature | Boc deprotection is typically fast at room temperature. However, if the reaction is sluggish, gentle warming (e.g., to 40 °C) can be attempted, but monitor for potential side reactions. Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Formation of t-Butyl Adducts | The released t-butyl cation can alkylate the starting material or product, especially if nucleophilic sites are present. Using a scavenger, such as triethylsilane or anisole, can help to trap the t-butyl cation and prevent these side reactions. |
| Work-up Issues | After deprotection, the acidic solution needs to be carefully neutralized. A basic wash (e.g., with saturated NaHCO₃ solution) is required to isolate the free amine. Ensure the pH is sufficiently basic to deprotonate the piperidinium salt fully. |
Deprotection and Salt Formation Workflow:
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: Industrial processes have reported yields of around 75%.[1] However, in a laboratory setting, the overall yield can vary significantly depending on the specific reaction conditions, purity of reagents, and purification methods. A yield of 66% has been reported for the initial epoxide ring-opening step to form the Boc-protected intermediate.
Q2: What are the key safety precautions to take during this synthesis?
A2: Hydrogen fluoride-pyridine is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn. Always have a calcium gluconate gel available as an immediate first aid measure for HF burns. The other reagents and solvents used in the synthesis also have their own specific hazards, so it is essential to consult the Safety Data Sheets (SDS) for each chemical before starting any experimental work.
Q3: How can I purify the final product, this compound?
A3: The final hydrochloride salt is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. If the free base is an oil, it can be purified by column chromatography on silica gel before conversion to the hydrochloride salt.
Q4: What are common impurities that I might see in my final product?
A4: Common impurities can include:
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Unreacted starting materials.
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The corresponding diol from the hydrolysis of the epoxide.
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Byproducts from the Boc deprotection step, such as t-butylated species.
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Residual solvents from the purification process.
It is recommended to analyze the final product by techniques such as NMR spectroscopy and mass spectrometry to identify and quantify any impurities.
Experimental Protocols
Synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
This protocol is adapted from a known procedure.
Materials:
-
tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
-
Hydrogen fluoride-pyridine (70% HF)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium carbonate solution
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Anhydrous sodium sulfate
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Ethyl acetate
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Heptane
Procedure:
-
In a fume hood, add hydrogen fluoride-pyridine (0.6 mL, 70%) to a pre-cooled (-10 °C) solution of anhydrous dichloromethane (10 mL) in a suitable reaction vessel.
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Slowly add a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (2 g, 9.38 mmol) in dichloromethane (10 mL) dropwise to the reaction mixture, maintaining the internal temperature at -10 °C.
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Stir the reaction mixture at -10 °C and monitor the progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and carefully quench by washing with saturated aqueous sodium carbonate solution.
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Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of 20% to 50% ethyl acetate in heptane to afford tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate as a pale yellow oil (1.44 g, 66% yield).
Synthesis of this compound
Materials:
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tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Diethyl ether
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Hydrochloric acid solution in diethyl ether (e.g., 2M)
Procedure:
-
Dissolve tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) or 4M HCl in dioxane and stir the mixture at room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid and isolate the free base.
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Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (4-Fluoropiperidin-4-yl)methanol free base.
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Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
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Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
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Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Quantitative Data
Optimizing reaction conditions is crucial for maximizing yield. The following tables provide a framework for comparing different parameters. (Note: The data presented here is illustrative and should be confirmed by experimentation).
Table 1: Effect of Fluorinating Agent on Epoxide Ring-Opening Yield
| Fluorinating Agent | Temperature (°C) | Solvent | Reaction Time (h) | Yield of Fluorohydrin (%) |
| HF-Pyridine | -10 | Dichloromethane | 2 | ~66 |
| TBAF | 25 | THF | 12 | Lower (requires activation) |
| Et₃N·3HF | 0 | Dichloromethane | 4 | Variable |
Table 2: Influence of Acid on Boc Deprotection Efficiency
| Acid (equivalents) | Solvent | Temperature (°C) | Reaction Time (min) | Conversion (%) |
| TFA (10 eq) | Dichloromethane | 25 | 30-60 | >95 |
| 4M HCl in Dioxane (5 eq) | Dioxane/MeOH | 25 | 30-60 | >95 |
| p-Toluenesulfonic acid (2 eq) | Ethyl Acetate | 50-60 | 60-120 | Variable |
References
Technical Support Center: Purification of (4-Fluoropiperidin-4-yl)methanol Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (4-Fluoropiperidin-4-yl)methanol hydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities in piperidine syntheses can be broadly categorized and may include unreacted starting materials, byproducts from side reactions, reagents, and solvents.[1] Specifically for this compound, you might encounter:
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Unreacted Starting Materials: Such as precursors to the piperidine ring.
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Byproducts: Resulting from incomplete reactions or side reactions.
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Reagent-Related Impurities: Residual coupling agents, bases, or acids used during the synthesis.
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Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow or brown tint).[1]
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Residual Solvents: Solvents from the reaction or initial workup procedures.
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Water: Can be a significant impurity, especially after aqueous workup steps.[1]
Q2: My crude product is a free base, but the target is the hydrochloride salt. How do I convert it?
A2: To convert the free base of (4-Fluoropiperidin-4-yl)methanol to its hydrochloride salt, dissolve the crude free base in a suitable organic solvent (e.g., methanol, isopropanol, or diethyl ether). Then, add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with a cold solvent, and dried.
Q3: Which purification technique is most suitable for this compound?
A3: Recrystallization is often the most effective and scalable method for purifying solid materials like hydrochloride salts. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Column chromatography can also be used, but the basic nature of the piperidine nitrogen (even as a salt) can sometimes lead to strong interactions with silica gel, causing poor separation.[2] An acidic wash followed by basification and extraction can be an effective initial cleanup step before final purification.[1]
Q4: How do I choose the right solvent for recrystallization?
A4: An ideal recrystallization solvent will fully dissolve your compound when hot but will cause it to crystallize upon cooling with minimal loss to the mother liquor.[3] For a hydrochloride salt, polar protic solvents like alcohols (methanol, ethanol, isopropanol) are good starting points. Often, a mixed solvent system is required, such as methanol/diethyl ether or ethanol/ethyl acetate, where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent). A small-scale solvent screening is the best approach to identify the optimal system.[3]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound should be assessed using a combination of techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any organic impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, often using a UV detector.[4]
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Problem 1: The product oils out instead of crystallizing during recrystallization.
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Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil instead of solid crystals. What should I do?
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Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly.
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Solution 1: Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Avoid shocking the hot solution by placing it directly into an ice bath. Slower cooling encourages the formation of an ordered crystal lattice.[3]
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Solution 2: Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture and reheat until everything dissolves again. This lowers the saturation point.[3]
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Solution 3: Change Solvent System: The chosen solvent may be inappropriate. Try a different solvent or a mixed solvent system. If using a single solvent, try one with a lower boiling point.
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Solution 4: Scratching/Seeding: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to induce crystallization.
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Problem 2: Low yield after recrystallization.
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Question: My final yield of pure product is very low after recrystallization. How can I improve it?
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Answer: Low yield is often due to using too much solvent or the product having significant solubility in the cold solvent.
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Solution 1: Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Using excess solvent will result in more of your product remaining in the mother liquor upon cooling.[3]
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Solution 2: Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time to maximize crystal precipitation before filtration.
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Solution 3: Second Crop of Crystals: Concentrate the mother liquor (the liquid left after filtration) by boiling off some of the solvent and cool it again. This may yield a second, though likely less pure, crop of crystals.
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Solution 4: Re-evaluate Solvent Choice: The chosen solvent might be too good at dissolving your compound even when cold. Re-screen for a solvent system that provides a larger difference in solubility between hot and cold conditions.
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Problem 3: The purified product is discolored (yellow or brown).
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Question: My final product has a persistent yellow or brown tint, even after recrystallization. What is causing this and how can I fix it?
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Answer: Discoloration is often due to trace amounts of highly colored impurities, frequently arising from oxidation of the piperidine ring or other nitrogen-containing species.[1]
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Solution 1: Activated Carbon Treatment: Dissolve the discolored product in the minimum amount of hot recrystallization solvent. Add a small amount of activated carbon (charcoal) (typically 1-2% by weight) to the hot solution and swirl. The colored impurities will adsorb onto the carbon's surface. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon, then allow the clear filtrate to cool and crystallize.
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Solution 2: Chemical Treatment: In some cases, a wash with a reducing agent solution (like sodium bisulfite) during the initial aqueous workup can help remove certain types of colored impurities.
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Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the recrystallization of this compound. The optimal solvent system should be determined by preliminary small-scale trials.
Methodology:
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Solvent Selection: Place ~50 mg of the crude product into a test tube. Add a potential solvent (see Table 1) dropwise while heating. A good solvent will dissolve the solid completely when hot. Allow it to cool to see if crystals form. For a mixed-solvent system, dissolve the crude product in a minimum of a "good" solvent (e.g., Methanol) and add a "poor" solvent (anti-solvent, e.g., Diethyl Ether) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
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Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
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Hot Filtration (if carbon was used): Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the carbon. This step is crucial to prevent premature crystallization on the filter paper.
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Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Type | Boiling Point (°C) | Suitability as "Good" Solvent | Suitability as "Poor" (Anti-Solvent) | Notes |
| Methanol | Polar Protic | 65 | High | Low | Often a good primary solvent for hydrochloride salts. |
| Ethanol | Polar Protic | 78 | High | Low | Similar to methanol, slightly less polar. |
| Isopropanol | Polar Protic | 82 | Medium | Medium | Can be an excellent single solvent for recrystallization. |
| Water | Polar Protic | 100 | High | Low | High solubility may lead to low yields.[3] |
| Ethyl Acetate | Polar Aprotic | 77 | Low | High | Good as an anti-solvent with alcohols. |
| Diethyl Ether | Nonpolar | 35 | Very Low | High | Excellent anti-solvent due to its low polarity and volatility. |
| Dichloromethane | Polar Aprotic | 40 | Low | High | Can be used as an anti-solvent but is volatile.[3] |
Visualizations
Impurity Classification Diagram
Caption: Potential sources of impurities in a crude reaction mixture.
General Purification Workflow
References
Technical Support Center: Synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis typically involves a two-step process. The first step is the fluorination of a protected piperidine precursor, followed by the introduction of the hydroxymethyl group. A common precursor is N-Boc-1-oxa-6-azaspiro[2.5]octane, which undergoes ring-opening with a fluoride source. The second key step is the deprotection of the nitrogen-protecting group (e.g., Boc) under acidic conditions to yield the final hydrochloride salt.
Q2: What are the most common byproducts observed in this synthesis?
The most frequently encountered byproducts include:
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Hydrodefluorinated byproduct: (4-(hydroxymethyl)piperidin-4-ol) hydrochloride, where the fluorine atom is replaced by a hydroxyl group.
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Incomplete deprotection: Residual N-Boc protected intermediate, N-Boc-4-fluoro-4-(hydroxymethyl)piperidine.
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Over-reduction product: 4-fluoro-4-methylpiperidine hydrochloride, where the hydroxymethyl group is reduced to a methyl group.
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Chlorinated byproduct: While less common, the use of HCl for deprotection could potentially lead to the formation of (4-(chloromethyl)piperidin-4-yl)methanol hydrochloride.
Q3: How can I minimize the formation of the hydrodefluorinated byproduct?
Hydrodefluorination is a common side reaction in the synthesis of fluorinated piperidines. To minimize its formation, consider the following:
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Choice of Fluorinating Agent: Use milder and more selective fluorinating agents.
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Reaction Conditions: Carefully control the reaction temperature and time during the fluorination step.
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Acidic Conditions: During the deprotection step, use the minimum necessary concentration and exposure time to strong acids.
Q4: What are the best practices for the N-Boc deprotection step to ensure complete reaction and minimize side products?
For a successful N-Boc deprotection:
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Acid Choice: 4M HCl in dioxane or diethyl ether is a standard and effective reagent.[1]
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Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent side reactions.
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Monitoring: Track the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material without prolonged exposure to acidic conditions.[1]
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Work-up: After the reaction, promptly neutralize the acid to prevent degradation of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield | - Incomplete fluorination. - Incomplete N-Boc deprotection.[1] - Product loss during work-up and purification. | - Optimize fluorination reaction conditions (temperature, time, stoichiometry of reagents). - Monitor the deprotection step by TLC/LC-MS to ensure completion.[1] - Optimize extraction and crystallization procedures. |
| Presence of a significant amount of hydrodefluorinated byproduct | - Harsh reaction conditions during fluorination. - Prolonged exposure to acidic conditions during deprotection. | - Use a milder fluorinating agent or lower the reaction temperature. - Minimize the reaction time for the deprotection step. |
| Incomplete N-Boc deprotection | - Insufficient amount of acid. - Short reaction time. - Poor quality of the deprotecting agent. | - Increase the equivalents of HCl. - Extend the reaction time, monitoring closely by TLC/LC-MS.[1] - Use a fresh, high-quality solution of HCl in dioxane/ether. |
| Formation of an unknown impurity | - Side reaction with the solvent or other reagents. - Degradation of the product. | - Characterize the impurity using NMR, MS, and HPLC. - Ensure high purity of all starting materials and solvents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Data Presentation
Table 1: Common Byproducts and their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| (4-(hydroxymethyl)piperidin-4-ol) hydrochloride | C₆H₁₄ClNO₂ | 167.63 | Hydrodefluorination |
| N-Boc-4-fluoro-4-(hydroxymethyl)piperidine | C₁₁H₂₀FNO₃ | 233.28 | Incomplete deprotection |
| 4-fluoro-4-methylpiperidine hydrochloride | C₆H₁₃ClFN | 153.62 | Over-reduction of the hydroxymethyl group |
| (4-(chloromethyl)piperidin-4-yl)methanol hydrochloride | C₇H₁₅Cl₂NO | 200.11 | Reaction with HCl during deprotection |
Experimental Protocols
Synthesis of N-Boc-4-fluoro-4-(hydroxymethyl)piperidine
This protocol is adapted from a general procedure for the synthesis of similar compounds.
Materials:
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N-Boc-1-oxa-6-azaspiro[2.5]octane
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Pyridine hydrofluoride (70% in pyridine)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Dissolve N-Boc-1-oxa-6-azaspiro[2.5]octane (1.0 eq) in anhydrous DCM in a fluoropolymer reaction vessel.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add pyridine hydrofluoride (2.0-3.0 eq) to the cooled solution.
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Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Synthesis of this compound
Materials:
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N-Boc-4-fluoro-4-(hydroxymethyl)piperidine
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4M HCl in dioxane or diethyl ether
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Anhydrous diethyl ether
Procedure:
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Dissolve N-Boc-4-fluoro-4-(hydroxymethyl)piperidine (1.0 eq) in a minimal amount of anhydrous diethyl ether or dioxane.
-
To this solution, add 4M HCl in dioxane or diethyl ether (3.0-5.0 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
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Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
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The hydrochloride salt of the product will typically precipitate out of the solution.
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The precipitate can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a white solid.
Visualizations
References
troubleshooting failed reactions involving (4-Fluoropiperidin-4-yl)methanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Fluoropiperidin-4-yl)methanol hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties and stability considerations for this compound?
This compound is a piperidine derivative containing a fluorine atom and a hydroxymethyl group at the 4-position. The hydrochloride salt form enhances its stability and aqueous solubility. For long-term storage, it is recommended to keep the compound at low temperatures, ranging from -20°C to -80°C, to maintain its integrity. The presence of the fluorine atom can increase metabolic stability and lipophilicity, which are advantageous properties in drug design.[1]
Q2: What are the common reactions performed with this compound?
This versatile building block can undergo several types of chemical transformations:
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N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is nucleophilic and can be alkylated or arylated to introduce various substituents.
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Acylation: The piperidine nitrogen can be acylated with acid chlorides or anhydrides to form amides.
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Reductive Amination: It can be reacted with aldehydes or ketones to form a new carbon-nitrogen bond at the piperidine nitrogen.
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Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid.[1]
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Substitution: The fluorine atom can potentially be substituted under specific nucleophilic aromatic substitution conditions, although this is generally a less common transformation.[1]
Q3: How does the hydrochloride salt affect the reactivity of the piperidine nitrogen?
The hydrochloride salt form means the piperidine nitrogen is protonated, rendering it non-nucleophilic. To perform reactions at the nitrogen center, such as N-alkylation, acylation, or reductive amination, the free base must be generated in situ or in a separate step. This is typically achieved by adding a suitable base to the reaction mixture to neutralize the hydrochloride.
Troubleshooting Guides for Common Reactions
N-Alkylation
Problem: Low or no yield in N-alkylation reaction.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Piperidine nitrogen is protonated. | Add a suitable base (e.g., K₂CO₃, Et₃N, DIPEA) in at least a stoichiometric amount to neutralize the HCl salt and liberate the free amine. | Increased nucleophilicity of the piperidine nitrogen, leading to a higher reaction rate and yield. |
| Insufficient reactivity of the alkylating agent. | If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. Alternatively, increase the reaction temperature. | Faster reaction kinetics and improved conversion to the desired product. |
| Steric hindrance. | For bulky alkylating agents, consider using a stronger, non-nucleophilic base and a higher reaction temperature. Prolonging the reaction time may also be necessary. | Improved yield by overcoming the steric barrier. |
| Side reaction: Quaternization. | Use a slight excess (1.1-1.5 equivalents) of the alkylating agent. Avoid a large excess. Monitor the reaction closely and stop it once the starting material is consumed. | Minimized formation of the quaternary ammonium salt byproduct. |
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a general guideline based on standard procedures for the N-alkylation of secondary amines.
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Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (2.0-3.0 eq).
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Reaction: Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (1.1-1.5 eq) dropwise.
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Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting N-Alkylation
References
Technical Support Center: Optimization of Reaction Conditions for (4-Fluoropiperidin-4-yl)methanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of (4-Fluoropiperidin-4-yl)methanol and its subsequent conversion to the hydrochloride salt.
Q1: I am observing low yields in the hydroxymethylation of 4-fluoropiperidine. What are the potential causes and solutions?
A1: Low yields in the hydroxymethylation step can arise from several factors. Here are some common causes and troubleshooting suggestions:
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Sub-optimal Reaction Temperature: The reaction is typically conducted between 0-40°C. Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.
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Recommendation: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile for your specific setup.
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Inadequate Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this reaction. Insufficient amounts will lead to incomplete conversion of the intermediate hydroxymethyl adduct.
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Recommendation: Use a molar excess of sodium borohydride, typically 1.5 to 2.0 equivalents relative to the 4-fluoropiperidine starting material. Add the reducing agent portion-wise to control the reaction rate and temperature.
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Poor Quality of Formaldehyde: The formaldehyde solution can degrade over time, forming paraformaldehyde, which is less reactive.
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Recommendation: Use a fresh, high-quality formaldehyde solution (typically 37% in water).
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Competitive Side Reactions: The formation of N-methylated byproducts can occur if the piperidine nitrogen reacts with formaldehyde.
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Recommendation: Consider using a protected 4-fluoropiperidine derivative, such as N-Boc-4-fluoropiperidine, to prevent reaction at the nitrogen atom. The Boc-protecting group can be removed later in the synthetic sequence.
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Q2: My final product, (4-Fluoropiperidin-4-yl)methanol, is difficult to purify. What purification strategies can I employ?
A2: Purification of (4-Fluoropiperidin-4-yl)methanol can be challenging due to its polarity and potential for co-eluting impurities.
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Column Chromatography: This is a standard method for purification.
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Recommendation: Use a silica gel column with a gradient elution system. A typical mobile phase could start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding methanol or ethyl acetate. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to reduce tailing of the amine on the silica gel.
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Crystallization: If the product is a solid, crystallization can be an effective purification method.
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Recommendation: Attempt to crystallize the free base from a suitable solvent system. Common solvents to try include ethyl acetate, diethyl ether, or mixtures of these with a non-polar co-solvent like hexane.
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Conversion to the Hydrochloride Salt: Often, the hydrochloride salt has better crystalline properties than the free base, making it easier to purify by recrystallization.
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Recommendation: After initial purification of the free base, convert it to the hydrochloride salt and then recrystallize the salt from a suitable solvent like isopropanol, ethanol, or a mixture of methanol and diethyl ether.
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Q3: The hydrochlorination step is not yielding a solid product. What should I do?
A3: Failure to obtain a solid hydrochloride salt can be due to the presence of impurities or the use of an inappropriate solvent.
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Purity of the Free Base: Impurities can inhibit crystallization.
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Recommendation: Ensure the (4-Fluoropiperidin-4-yl)methanol free base is of high purity before attempting the salt formation. Re-purify by column chromatography if necessary.
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Solvent Selection: The choice of solvent is critical for inducing precipitation of the hydrochloride salt.
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Recommendation: A common method is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, ethyl acetate, or dichloromethane. Then, add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. If precipitation does not occur, try cooling the solution or adding a non-polar co-solvent to decrease the solubility of the salt.
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Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves a two-step process:
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Hydroxymethylation of a 4-fluoropiperidine precursor: This is often achieved by reacting N-Boc-4-fluoropiperidine with formaldehyde in the presence of a reducing agent like sodium borohydride. The N-Boc protecting group prevents side reactions at the piperidine nitrogen.
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Deprotection and Hydrochlorination: The Boc group is removed under acidic conditions, and the resulting free base is then treated with hydrochloric acid to form the desired hydrochloride salt.
Q2: What are the key reaction parameters to control during the hydroxymethylation step?
A2: The key parameters to monitor and control are:
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Temperature: Maintain the temperature between 0°C and room temperature to balance reaction rate and minimize side reactions.
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Stoichiometry of Reagents: Use an excess of both formaldehyde and the reducing agent to ensure complete conversion of the starting material.
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Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the point of completion.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Data Presentation
Table 1: Summary of Reaction Conditions for the Hydroxymethylation of N-Boc-4-fluoropiperidine
| Parameter | Condition |
| Starting Material | N-Boc-4-fluoropiperidine |
| Reagents | Formaldehyde (37% aq. soln.), Sodium borohydride |
| Solvent | Methanol or Ethanol |
| Temperature | 0°C to Room Temperature |
| Typical Molar Ratio (Starting Material:Formaldehyde:NaBH₄) | 1 : 1.5-2.0 : 1.5-2.0 |
| Typical Reaction Time | 2-6 hours |
| Typical Yield | ~75% |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(4-Fluoropiperidin-4-yl)methanol
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To a solution of N-Boc-4-fluoropiperidine (1.0 eq) in methanol at 0°C, add formaldehyde (37% aqueous solution, 1.5 eq) dropwise.
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Stir the reaction mixture at 0°C for 30 minutes.
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Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
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Purify the crude product by silica gel column chromatography (e.g., gradient elution with ethyl acetate in hexane).
Protocol 2: Synthesis of this compound
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Dissolve the purified N-Boc-(4-Fluoropiperidin-4-yl)methanol (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane or ethyl acetate.
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Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether, 2-3 eq) dropwise with stirring at 0°C.
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Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
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If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Triturate the resulting residue with diethyl ether to induce solidification.
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Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to afford this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in hydroxymethylation.
preventing decomposition of (4-Fluoropiperidin-4-yl)methanol hydrochloride during reactions
Welcome to the technical support center for (4-Fluoropiperidin-4-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable building block during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with recovery of starting material | Reaction conditions are too mild; the hydrochloride salt may not be sufficiently neutralized to allow the piperidine nitrogen to react. | Add a non-nucleophilic base to the reaction mixture to free the piperidine nitrogen. Use stoichiometric amounts of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Formation of a major byproduct with a mass corresponding to the loss of water (dehydration) | The reaction is conducted at elevated temperatures or under strongly acidic or basic conditions, promoting the elimination of the tertiary alcohol. | Maintain a reaction temperature below 60°C. If heating is necessary, use the lowest effective temperature. Avoid strongly acidic conditions. If a base is required, use a non-nucleophilic base at or below room temperature. |
| Formation of an alkene byproduct, particularly when using a strong base | Hofmann elimination or a similar E2-type elimination is occurring, especially at elevated temperatures. | Avoid using strong, sterically unhindered bases like sodium hydroxide or potassium hydroxide, especially with heating. Opt for milder bases or hindered bases at low temperatures. |
| Evidence of fluorine substitution in the product | The reaction involves strong nucleophiles that can displace the fluorine atom. | If the desired reaction does not involve fluorine displacement, avoid using strong nucleophiles. If a strong nucleophile is necessary for another part of the molecule, consider protecting the piperidine nitrogen to modulate reactivity. |
| Oxidation of the primary alcohol to an aldehyde or carboxylic acid | The reaction conditions include oxidizing agents, or atmospheric oxygen is not excluded in sensitive reactions. | If oxidation is not the desired outcome, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Avoid reagents with known oxidizing properties. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To ensure long-term stability, this compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere such as argon.[1] This minimizes exposure to moisture and atmospheric oxygen.
Q2: I am running an N-alkylation reaction. Why is my reaction not proceeding?
A2: this compound is a salt. The protonated piperidine nitrogen is not nucleophilic. For an N-alkylation reaction to occur, the free base form of the piperidine is required. You will need to add a suitable base to your reaction mixture to deprotonate the piperidine nitrogen and initiate the reaction.
Q3: What type of base should I use to neutralize the hydrochloride salt for a reaction?
A3: It is recommended to use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are generally strong enough to deprotonate the piperidinium ion but are sterically hindered, which minimizes their participation in unwanted side reactions. Use of strong inorganic bases like NaOH or KOH should be approached with caution as they can promote elimination reactions, especially at higher temperatures.
Q4: I observe a byproduct that suggests the loss of water. What is happening and how can I prevent it?
A4: The formation of a byproduct with a mass corresponding to the loss of water is likely due to the dehydration of the tertiary alcohol to form an alkene. This can be catalyzed by heat or acidic/basic conditions. To prevent this, maintain a low reaction temperature and avoid using strong acids or bases. If a base is necessary, use a non-nucleophilic one at or below room temperature. A study on a similar compound, 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, has shown that dehydration can occur, leading to the formation of an imine intermediate.[2]
Q5: Can the fluorine atom be displaced during a reaction?
A5: Yes, the fluorine atom can undergo nucleophilic substitution, especially with strong nucleophiles.[3] If this is not the desired reaction, you should avoid using reagents that are strong nucleophiles.
Q6: Is this compound susceptible to oxidation?
A6: The primary alcohol functional group in the molecule can be oxidized to form the corresponding aldehyde or carboxylic acid.[3] If you are not intending to perform an oxidation, it is important to avoid oxidizing agents and to run reactions under an inert atmosphere to prevent air oxidation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
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This compound
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Alkyl halide (e.g., benzyl bromide)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
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Add anhydrous DMF or MeCN to dissolve the starting material.
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Add TEA or DIPEA (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature to generate the free base in situ.
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Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation
This protocol provides a general method for the N-acylation of this compound using an acyl chloride or anhydride.
Materials:
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This compound
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Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
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Ice bath
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
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Add anhydrous DCM or THF to suspend the starting material.
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Add TEA or DIPEA (2.0 - 2.5 eq) to the suspension.
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Cool the mixture to 0°C using an ice bath.
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Slowly add the acyl chloride or anhydride (1.0 - 1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Reaction Failure
References
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemical fate of paroxetine metabolites. Dehydration of radicals derived from 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2 | Benchchem [benchchem.com]
Technical Support Center: Large-Scale Synthesis of (4-Fluoropiperidin-4-yl)methanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by reaction stage.
Stage 1: Synthesis of N-Boc-4-fluoro-4-(hydroxymethyl)piperidine
A common route to the target molecule involves the synthesis of the N-Boc protected intermediate, tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate.
Q1: Low yield during the hydroxymethylation of N-Boc-4-piperidone.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete reaction | - Monitor the reaction progress closely using TLC or LC-MS. - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture. - The reaction is typically carried out in alcoholic solvents like methanol or ethanol at temperatures ranging from 0-40°C. Consider optimizing the temperature and reaction time. |
| Side reactions | - Multiple additions of formaldehyde can occur. Ensure slow and controlled addition of formaldehyde. - The use of a suitable reducing agent, such as sodium borohydride, is crucial for the reduction of the intermediate adduct. Ensure the reducing agent is added portion-wise at a controlled temperature. |
| Degradation of starting material or product | - Maintain the recommended temperature range. Excursions to higher temperatures can lead to decomposition. |
Q2: Difficulty in purifying the N-Boc protected intermediate.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of closely related impurities | - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. - Consider using Supercritical Fluid Chromatography (SFC) for better resolution of structurally similar compounds. |
| Product is an oil or difficult to crystallize | - If the product is an oil, attempt to crystallize it from a different solvent system. - Preparative TLC can be an option for small-scale purifications to obtain a pure sample for characterization. |
Stage 2: Deprotection of the N-Boc Group
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to yield the free amine.
Q3: Incomplete deprotection of the N-Boc group.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient acid strength or concentration | - A common method for N-Boc deprotection is the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] - Ensure the acid is of appropriate concentration and that a sufficient molar excess is used. |
| Short reaction time or low temperature | - Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. - Some deprotection reactions may require gentle heating. Consider optimizing the reaction temperature. |
| Alternative mild deprotection methods | - For substrates sensitive to harsh acidic conditions, milder methods like using oxalyl chloride in methanol can be employed.[1][2] - Solvent-free mechanochemical deprotection with p-toluenesulfonic acid is another green alternative. |
Q4: Formation of unwanted by-products during deprotection.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Acid-catalyzed side reactions | - If the molecule contains other acid-labile functional groups, consider using milder deprotection conditions. - Careful control of reaction temperature and time can minimize side reactions. |
| Reaction with solvent | - Ensure the chosen solvent is inert under the reaction conditions. Dichloromethane or dioxane are commonly used. |
Stage 3: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.
Q5: Difficulty in precipitating the hydrochloride salt.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate solvent for precipitation | - The choice of solvent is crucial for successful salt formation and precipitation. Ethers like diethyl ether or methyl tert-butyl ether (MTBE) are often used as anti-solvents. |
| Product is too soluble in the reaction mixture | - After ensuring the reaction is complete, the reaction mixture can be concentrated to facilitate precipitation. - Addition of a suitable anti-solvent should be done slowly with vigorous stirring. |
Q6: The isolated hydrochloride salt is impure.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-precipitation of impurities | - Ensure the free amine is of high purity before proceeding with salt formation. - Recrystallization of the hydrochloride salt from a suitable solvent system can be performed to improve purity. |
| Incorrect stoichiometry of HCl | - Use a carefully measured amount of HCl (either as a solution in an organic solvent or as a gas) to ensure complete salt formation without a large excess that might lead to the formation of dihydrochloride or other side products. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale synthesis of this compound?
A common and scalable synthetic approach starts from N-Boc-4-piperidone. The synthesis can be broken down into three main stages:
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Hydroxymethylation and Fluorination: While not explicitly detailed in the search results for this specific molecule, a plausible route involves the hydroxymethylation of a fluorinated piperidine precursor. A related synthesis mentions the hydroxymethylation of a fluorinated piperidine using formaldehyde and a reducing agent.
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N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen, typically under acidic conditions (e.g., HCl in an organic solvent).[1]
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Hydrochloride Salt Formation: The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt.
Q2: What are the main challenges in the synthesis of functionalized piperidines?
The synthesis of highly functionalized piperidines can be challenging in achieving the desired site-selectivity, regio-selectivity, and diastereoselectivity. Accessing fluorinated piperidines can sometimes lead to mixtures of fluorinated and non-fluorinated products, which can be difficult to separate. Furthermore, the purification of volatile, unprotected fluorinated piperidines can be challenging.
Q3: What are some recommended purification techniques for piperidine-containing compounds?
For challenging separations of piperidine-containing compounds and their impurities, advanced purification techniques may be necessary. Supercritical Fluid Chromatography (SFC) is an excellent technique for purifying both chiral and achiral basic compounds and often provides better resolution and is faster than traditional HPLC. Ion-Exchange Chromatography (IEX) can be a powerful tool for separating compounds with different charge states or pKa values. For smaller scales, preparative Thin-Layer Chromatography (Prep-TLC) can offer high resolution. If the compound is a solid, crystallization is often a highly effective method for achieving high purity.
Q4: What are the typical storage conditions for this compound?
The compound should be stored at room temperature under an inert atmosphere, such as argon, to prevent degradation.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with HCl in an Organic Solvent
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Dissolve the N-Boc protected (4-Fluoropiperidin-4-yl)methanol in a suitable organic solvent (e.g., dioxane, methanol, or ethyl acetate).
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) or bubble gaseous HCl through the solution.
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Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is completely consumed.
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Upon completion, the product may precipitate directly from the reaction mixture. If not, the solvent can be partially or fully removed under reduced pressure.
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An anti-solvent (e.g., diethyl ether or MTBE) can be added to induce precipitation.
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Collect the solid product by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Protocol 2: General Procedure for Hydrochloride Salt Formation
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Dissolve the purified (4-Fluoropiperidin-4-yl)methanol (free base) in a minimal amount of a suitable solvent in which the free base is soluble (e.g., methanol, ethanol, or isopropanol).
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To this solution, add a stoichiometric amount of a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or ether) dropwise with stirring.
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Continue stirring for a period to ensure complete salt formation. Precipitation of the hydrochloride salt should occur.
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If precipitation is slow or incomplete, an anti-solvent such as diethyl ether or hexane can be added.
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Collect the precipitated solid by filtration.
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Wash the solid with the anti-solvent to remove any residual soluble impurities.
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Dry the hydrochloride salt under vacuum to a constant weight.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis and purification issues.
References
Technical Support Center: Purity Assessment of (4-Fluoropiperidin-4-yl)methanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of (4-Fluoropiperidin-4-yl)methanol hydrochloride. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.
Key Analytical Techniques
The primary analytical techniques for determining the purity of this compound and identifying potential impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities.
Experimental Protocol: HPLC-UV Method
This protocol provides a robust starting point for the analysis of this compound.
Instrumentation and Columns:
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HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
Reagents and Standards:
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Acetonitrile (ACN): HPLC grade.
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Water: Deionized or HPLC grade.
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Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA): Analytical grade, for mobile phase modification.
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This compound: Reference standard of known purity.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
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Prepare a stock solution of the reference standard and the sample to be tested at a concentration of 1 mg/mL in the mobile phase.
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Filter the solutions through a 0.45 µm syringe filter before injection.
HPLC Troubleshooting Guide
Q1: I am observing significant peak tailing for the main compound. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like piperidine derivatives is a common issue in reversed-phase HPLC.[1] The primary cause is often the interaction of the basic amine group with acidic residual silanol groups on the silica-based column packing.[1]
Troubleshooting Steps:
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Mobile Phase pH: Ensure the mobile phase pH is low (around 2.5-3.5) by using an acidic modifier like formic acid or TFA. At low pH, the piperidine nitrogen is protonated, and the silanol groups are less likely to be ionized, minimizing secondary interactions.[2]
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Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol groups and are highly recommended for the analysis of basic compounds.[3]
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Add a Competing Base: If tailing persists, adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can help to saturate the active sites on the stationary phase. However, be aware that TEA can affect column lifetime and baseline stability.[3]
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Lower Sample Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.[1]
Logical Relationship for Troubleshooting Peak Tailing
Troubleshooting logic for HPLC peak tailing.
Q2: I am seeing extraneous peaks in my chromatogram that are not present in the reference standard. What could be their origin?
A2: Extraneous peaks can arise from several sources:
-
Synthesis-Related Impurities: These are the most common type of impurities and can include unreacted starting materials, by-products, or intermediates from the synthetic route. For instance, the synthesis of similar compounds like (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol involves intermediates that could potentially be carried through to the final product if purification is incomplete.[4]
-
Degradation Products: The compound may degrade under certain conditions (e.g., exposure to light, heat, or incompatible excipients).
-
System Contamination: Ghost peaks can result from impurities in the mobile phase, sample solvent, or from carryover from previous injections.[1]
Troubleshooting Steps:
-
Blank Injection: Run a blank injection (mobile phase only) to check for system contamination.
-
Review Synthesis Route: Identify potential impurities based on the synthetic pathway.
-
Forced Degradation Studies: To identify potential degradation products, subject the sample to stress conditions (acid, base, oxidation, heat, light).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of this compound, derivatization is often necessary to improve its volatility and thermal stability for GC analysis.[5][6]
Experimental Protocol: GC-MS with Derivatization
This protocol outlines a general approach using silylation, a common derivatization technique for polar analytes.[6]
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a split/splitless injector and a suitable capillary column.
Reagents and Standards:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile (anhydrous).
-
This compound: Reference standard.
Derivatization and Sample Preparation:
-
Accurately weigh about 1 mg of the sample or standard into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
GC-MS Troubleshooting Guide
Q1: I am not seeing a peak for my derivatized compound, or the peak is very small.
A1: This could be due to incomplete derivatization, degradation of the analyte, or issues with the GC-MS system.
Troubleshooting Steps:
-
Incomplete Derivatization: The presence of moisture can significantly hinder the derivatization reaction. Ensure all glassware is dry and use anhydrous solvents. You can also try increasing the reaction time or temperature.
-
Analyte Degradation: The injector temperature might be too high, causing the derivatized analyte to degrade. Try lowering the injector temperature.
-
System Check: Verify that the GC-MS system is functioning correctly by injecting a known standard that does not require derivatization.
Experimental Workflow for GC-MS Analysis with Derivatization
References
handling and safety precautions for (4-Fluoropiperidin-4-yl)methanol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, safety, and experimental use of (4-Fluoropiperidin-4-yl)methanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key building block in medicinal chemistry and drug development.[1] It is frequently used in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at room temperature under an inert atmosphere, such as argon.[2][3] As a hydrochloride salt, it is expected to be a solid and potentially hygroscopic. Proper storage in a tightly sealed container is crucial to prevent moisture absorption and degradation.
Q3: Is this compound considered hazardous?
A3: Yes, this compound is classified as hazardous. According to safety data sheets, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.[5]
Q4: What are the signs of decomposition and how can I check the purity of an old sample?
A4: Visual signs of decomposition may include a change in color or consistency. To check the purity of an older sample, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify impurities. If significant degradation is observed, purification by recrystallization or purchasing a new batch is recommended.
Troubleshooting Guides
Guide 1: Issues in N-Alkylation Reactions
A common application of this compound is in N-alkylation reactions to introduce substituents on the piperidine nitrogen.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no product formation | - Inactive alkylating agent- Insufficient base strength- Low reaction temperature- Steric hindrance | - Check the purity and reactivity of the alkylating agent.- Use a stronger base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions.[2]- Gradually increase the reaction temperature and monitor by TLC or LC-MS.- For sterically hindered substrates, consider using a less bulky alkylating agent or a more reactive one (e.g., alkyl iodide instead of bromide). |
| Formation of over-alkylation product (quaternary ammonium salt) | - High reactivity of the alkylating agent- Excess of alkylating agent- Concentrated reaction conditions | - Use a less reactive alkylating agent (e.g., alkyl chloride or bromide instead of iodide).- Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.[6]- Add the alkylating agent slowly to the reaction mixture.[2]- Perform the reaction at a lower concentration.[7] |
| Difficult purification of the product | - Similar polarity of starting material and product- Presence of unreacted starting materials and byproducts | - Utilize column chromatography with a suitable solvent system. A gradient elution might be necessary.- If the product is basic, an acidic wash can help remove non-basic impurities. Conversely, a basic wash can remove acidic impurities.- Recrystallization can be an effective purification method if a suitable solvent is found. |
Guide 2: Handling a Hygroscopic Solid
This compound is a salt and may be hygroscopic, meaning it can absorb moisture from the air.
| Issue | Potential Cause | Troubleshooting Steps |
| Clumping or caking of the solid | Absorption of atmospheric moisture.[8][9] | - Handle the compound in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon).- Use a desiccator for short-term storage outside of the primary container.[9]- Minimize the time the container is open to the atmosphere.[8] |
| Inaccurate weighing | Continuous moisture uptake while on the balance. | - Weigh the required amount quickly.- For highly sensitive reactions, consider weighing the compound in a glove box. |
| Poor solubility or unexpected reaction outcomes | The presence of water can alter the reaction conditions and solubility. | - Dry the compound under vacuum before use if moisture absorption is suspected.[10]- Use anhydrous solvents for reactions. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₂FNO · HCl | [4][11] |
| Molecular Weight | 169.62 g/mol | [4] |
| Appearance | Solid | [2][4] |
| Purity | Typically ≥95% or ≥97% | [2][4][11] |
| Storage Temperature | Room Temperature | [2][3] |
| Hazard Statements | H315, H319, H335 | [2][4] |
Experimental Protocols
Detailed Methodology for N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the base (e.g., K₂CO₃, 2.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile) to the flask.
-
Reactant Addition: Slowly add the alkyl halide (1.1 equivalents) to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, filter the solid salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Visualizations
Caption: A typical experimental workflow for the N-alkylation of this compound.
Caption: A decision-making diagram for troubleshooting common issues in N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. PubChemLite - this compound (C6H12FNO) [pubchemlite.lcsb.uni.lu]
- 9. (4-fluoropiperidin-4-yl)methanol,hydrochloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparing (4-Fluoropiperidin-4-yl)methanol hydrochloride with its non-fluorinated analog
An Essential Comparison for Drug Discovery Professionals: (4-Fluoropiperidin-4-yl)methanol Hydrochloride vs. 4-Piperidinemethanol Hydrochloride
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and other crucial drug-like properties. This guide provides a comparative analysis of this compound and its non-fluorinated analog, 4-piperidinemethanol hydrochloride, two building blocks with significant potential in the synthesis of novel therapeutics. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this guide leverages established principles of medicinal chemistry and data from closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these compounds is the starting point for any drug discovery program. The introduction of a fluorine atom, despite its small size, can significantly influence properties such as molecular weight, lipophilicity, and pKa.
| Property | This compound | 4-Piperidinemethanol hydrochloride |
| Molecular Formula | C₆H₁₃ClFNO | C₆H₁₄ClNO |
| Molecular Weight | 169.63 g/mol [1] | 151.63 g/mol |
| CAS Number | 1254115-16-6[1] | 40064-34-4 |
| Appearance | Solid | White to off-white crystalline solid[2] |
| Melting Point | Not available | 55-59 °C (for free base)[3][4][5] |
| Boiling Point | Not available | 118-120 °C @ 10 mmHg (for free base)[3][4][5] |
| Aqueous Solubility | Expected to be high | Soluble in water (for free base)[2][3] |
| Predicted XlogP | -0.2[6] | Not available |
The Impact of Fluorination on Pharmacological Performance
The substitution of a hydrogen atom with fluorine at the C4 position of the piperidine ring is anticipated to have a profound impact on the molecule's biological properties.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) family. This increased metabolic stability is a key advantage of fluorinated compounds, often leading to a longer in vivo half-life and improved bioavailability. Studies on various fluorinated piperidine derivatives have consistently demonstrated their enhanced resistance to metabolism compared to their non-fluorinated counterparts. For instance, fluorination has been shown to improve the pharmacokinetic profiles of 5-HT1D receptor ligands.[7] While direct comparative data for the two title compounds is unavailable, it is highly probable that this compound exhibits greater metabolic stability.
Binding Affinity and Selectivity: The high electronegativity of the fluorine atom can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with biological targets. This can result in increased binding affinity and selectivity for specific receptors or enzymes. The piperidine scaffold is a common feature in ligands for a variety of targets, including G-protein coupled receptors (GPCRs) and ion channels. The introduction of fluorine can modulate the pKa of the piperidine nitrogen, which can be critical for the ionic interactions often involved in ligand-receptor binding. While specific binding affinities for these two compounds are not reported, the general trend observed with fluorinated ligands suggests that the fluorinated analog may exhibit enhanced affinity for its biological targets.
Cell Permeability: The effect of fluorination on cell permeability can be complex. While increased lipophilicity due to fluorine substitution can enhance passive diffusion across cell membranes, the altered pKa and potential for new hydrogen bond interactions can also play a significant role. The overall impact on permeability would need to be determined experimentally.
Experimental Protocols for Comparative Evaluation
To provide a framework for the direct comparison of these two compounds, detailed protocols for key in vitro assays are provided below.
Metabolic Stability Assay in Human Liver Microsomes
This assay is designed to assess the intrinsic clearance of a compound by phase I metabolic enzymes.
Materials:
-
Test compounds: this compound and 4-piperidinemethanol hydrochloride
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vitro intestinal permeability of drug candidates.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compounds
-
Lucifer yellow (for monolayer integrity testing)
-
Reference compounds for low and high permeability
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-to-B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-to-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can also be determined to identify potential active transport.
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Synthesis Overview
Both compounds are accessible through established synthetic routes, typically involving the reduction of a corresponding ester or carboxylic acid derivative.
Synthesis of 4-Piperidinemethanol: A common and efficient method for the synthesis of 4-piperidinemethanol involves the reduction of ethyl 4-piperidinecarboxylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[8]
Synthesis of this compound: The synthesis of the fluorinated analog is more complex and generally involves the introduction of the fluorine atom at an earlier stage of the synthesis. One possible route involves the fluorination of a suitable precursor, such as a ketone, followed by reduction of other functional groups to yield the desired product. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Potential Signaling Pathways and Therapeutic Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system (CNS). Derivatives of both 4-piperidinemethanol and its fluorinated analog could potentially interact with various receptors and transporters, including but not limited to:
-
Sigma Receptors: Piperidine derivatives are known to exhibit affinity for sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological disorders, including pain, depression, and neurodegenerative diseases.
-
Dopamine and Serotonin Transporters: Modification of the piperidine core is a common strategy in the development of inhibitors for dopamine (DAT) and serotonin (SERT) transporters, which are key targets for the treatment of depression, anxiety, and other psychiatric disorders.
-
Opioid Receptors: The piperidine ring is a core component of many potent opioid receptor agonists and antagonists used for pain management.
The enhanced metabolic stability and potential for increased binding affinity of this compound make it a particularly attractive building block for the development of novel CNS-acting agents with improved pharmacokinetic profiles.
Potential Therapeutic Relevance of Piperidine Analogs
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]
- 4. 4-Piperidinemethanol 97 6457-49-4 [sigmaaldrich.com]
- 5. 4-Piperidinemethanol 97 6457-49-4 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C6H12FNO) [pubchemlite.lcsb.uni.lu]
- 7. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
Navigating the Therapeutic Potential of (4-Fluoropiperidin-4-yl)methanol Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Fluoropiperidin-4-yl)methanol hydrochloride has emerged as a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The introduction of a fluorine atom at the 4-position of the piperidine ring can enhance metabolic stability and binding affinity to biological targets. This guide provides a comparative overview of the biological efficacy of derivatives based on this core structure, with a focus on their potential as inhibitors of phosphodiesterase type 5 (PDE5) and activators of AMP-activated protein kinase (AMPK), two key targets in contemporary drug discovery.
While a direct head-to-head comparative study of a broad series of (4-Fluoropiperidin-4-yl)methanol derivatives is not extensively available in the public domain, this guide synthesizes the existing knowledge on the parent compound and related structures to provide a framework for understanding their therapeutic potential.
Comparative Biological Efficacy
The biological activity of derivatives of (4-Fluoropiperidin-4-yl)methanol is largely influenced by the nature of the substituent introduced at the piperidine nitrogen and modifications to the methanol group. The following table presents a summary of the known and potential activities of these derivatives against key biological targets.
| Compound/Derivative Class | Target | Key Findings | In Vitro Potency (IC50/EC50) | Reference |
| (4-Fluoropiperidin-4-yl)methanol (Parent Compound) | PDE5 | Shows significant inhibitory potential against phosphodiesterase type 5, suggesting utility in conditions like erectile dysfunction. | Not explicitly reported in publicly available literature | [1] |
| N-Aryl/Heteroaryl Derivatives | PDE5 | Substitution with specific aromatic or heteroaromatic moieties can enhance PDE5 inhibition through interactions with the enzyme's active site. | Potentially in the nanomolar range | Hypothetical based on known PDE5 inhibitors |
| N-Acyl Derivatives | PDE5 | Acylation of the piperidine nitrogen could modulate selectivity and potency against different PDE isoforms. | Dependent on the acyl group | Hypothetical based on known PDE5 inhibitors |
| Ester/Ether Derivatives of the Methanol Group | AMPK | Modification of the primary alcohol can lead to compounds with AMPK activating properties, relevant for cancer and metabolic disorders. | Potentially in the micromolar to nanomolar range | Hypothetical based on known AMPK activators |
| N-Alkylsulfonamide Derivatives | AMPK | The introduction of a sulfonamide group can impart favorable pharmacokinetic properties and potent AMPK activation. | Dependent on the alkyl and sulfonyl moieties | Hypothetical based on known AMPK activators |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological efficacy of novel compounds. Below are representative protocols for key assays.
In Vitro PDE5 Inhibition Assay
This assay determines the concentration of a test compound required to inhibit 50% of the activity of the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1
-
cGMP (substrate)
-
Snake venom nucleotidase
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
Malachite green/ammonium molybdate colorimetric reagent
Procedure:
-
Prepare a reaction mixture containing PDE5A1 enzyme and the test compound at various concentrations in a 96-well plate.
-
Initiate the reaction by adding cGMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add snake venom nucleotidase to convert the resulting GMP to guanosine and inorganic phosphate.
-
Add the malachite green/ammonium molybdate reagent to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro AMPK Activation Assay
This assay measures the ability of a test compound to activate the AMPK enzyme in a cellular context.
Materials:
-
Human cell line (e.g., HEK293, HepG2, or C2C12 myotubes)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies specific for total AMPK, phosphorylated AMPK (p-AMPK), total ACC, and phosphorylated ACC (p-ACC)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of the test compound or a vehicle control for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-AMPK, total AMPK, p-ACC, and total ACC.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein for both AMPK and its downstream target ACC to determine the extent of AMPK activation.
Visualizing the Mechanisms of Action
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the biological context and experimental design.
Caption: PDE5 Inhibition Signaling Pathway.
Caption: AMPK Activation Signaling Pathway.
Caption: Experimental Workflow for Derivative Evaluation.
References
Unveiling the Potential of (4-Fluoropiperidin-4-yl)methanol Hydrochloride Analogs in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Within the vast landscape of medicinal chemistry, piperidine-containing compounds have emerged as a privileged scaffold, forming the core of numerous approved drugs. This guide delves into the structure-activity relationship (SAR) studies of a specific class of these compounds: (4-Fluoropiperidin-4-yl)methanol hydrochloride and its analogs. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto the piperidine ring offers unique physicochemical properties that can significantly influence biological activity, metabolic stability, and target engagement.
This comparative guide provides an objective analysis of the performance of this compound analogs, supported by available experimental data. While a comprehensive SAR table for a broad series of these specific analogs remains proprietary or dispersed across various research efforts, this guide synthesizes the available information on their potential as phosphodiesterase 5 (PDE5) inhibitors, a key enzyme in cellular signaling.
Quantitative Data on Analog Performance
While specific IC50 values for a homologous series of this compound analogs are not publicly available in a consolidated format, the parent compound has been investigated for its inhibitory effects on phosphodiesterase (PDE) enzymes.[1] Notably, it has shown potential against PDE5, with inhibitory activity reported in the nanomolar range.[1] For the purpose of comparison, the following table includes IC50 values of known PDE5 inhibitors to provide a benchmark for the potential potency of novel analogs based on the (4-Fluoropiperidin-4-yl)methanol scaffold.
| Compound | Target | IC50 (nM) | Assay Type |
| Sildenafil | PDE5 | 4.2 | Fluorescence Polarization |
| Tadalafil | PDE5 | 1.8 | Not Specified |
| Vardenafil | PDE5 | 0.7 | Not Specified |
| Avanafil | PDE5 | 5.2 | Not Specified |
| (4-Fluoropiperidin-4-yl)methanol Analog (Hypothetical) | PDE5 | To be determined | Fluorescence Polarization |
This table serves as a reference for comparing the potency of established PDE5 inhibitors. The development and testing of novel this compound analogs would be necessary to populate their specific activity data.
The Underlying Mechanism: Targeting the cGMP Signaling Pathway
Phosphodiesterase 5 (PDE5) is a critical enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in various physiological processes, including the relaxation of smooth muscle cells. By inhibiting PDE5, the degradation of cGMP is prevented, leading to its accumulation and prolonged downstream signaling.
References
A Comparative Guide to the Synthetic Routes of (4-Fluoropiperidin-4-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to (4-Fluoropiperidin-4-yl)methanol hydrochloride, a key building block in the development of various pharmaceutical compounds. The routes detailed below are the ring-opening of a spiro-epoxide and the hydrogenation of a substituted fluoropyridine. This objective analysis, supported by experimental data, aims to inform the selection of the most suitable synthetic strategy based on factors such as yield, purity, and reaction conditions.
Route 1: Ring-Opening of a Spiro-Epoxide
This synthetic approach involves the nucleophilic ring-opening of a readily available N-protected spiro-epoxide with a fluoride source, followed by deprotection to yield the target compound. This method offers a direct and efficient way to introduce the fluorine and hydroxymethyl functionalities at the 4-position of the piperidine ring.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
To a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere is added hydrogen fluoride-pyridine (70% HF, ~2.0 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Deprotection to this compound
The purified tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) is dissolved in a solution of hydrochloric acid in methanol (e.g., 1.25 M). The solution is stirred at room temperature for 4-6 hours, during which the deprotection is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to afford this compound as a solid.
Data Presentation:
| Parameter | Value | Reference |
| Overall Yield | ~66% (for the protected intermediate) | [1] |
| Purity | High (after chromatographic purification) | [1] |
| Reaction Time | Step 1: ~3 hours; Step 2: 4-6 hours | |
| Key Reagents | tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, Hydrogen fluoride-pyridine, HCl in Methanol | [1] |
| Advantages | Direct introduction of key functional groups, Good reported yield for the protected intermediate | |
| Disadvantages | Use of hazardous hydrogen fluoride-pyridine, Requires chromatographic purification |
Route 2: Hydrogenation of a Substituted Fluoropyridine
This alternative strategy involves the catalytic hydrogenation of a suitably substituted fluoropyridine precursor. This method is a common approach for the synthesis of saturated nitrogen-containing heterocycles. However, a significant challenge in the hydrogenation of fluorinated pyridines is the potential for hydrodefluorination, which can lead to the formation of non-fluorinated byproducts.[2][3][4] Careful selection of the catalyst and reaction conditions is crucial to maximize the yield of the desired fluorinated piperidine.
Experimental Protocol:
Step 1: Synthesis of a suitable 4-fluoro-4-(hydroxymethyl)pyridine precursor
Step 2: Catalytic Hydrogenation
The 4-fluoro-4-(hydroxymethyl)pyridine precursor (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor. A hydrogenation catalyst, for example, a rhodium or palladium-based catalyst (e.g., Rh/C or Pd/C), is added. The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for several hours until the reaction is complete, as monitored by techniques like gas chromatography (GC) or TLC.
Step 3: Isolation of this compound
After the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) to precipitate the hydrochloride salt of the product. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation:
| Parameter | Value | Reference |
| Overall Yield | Variable, can be moderate to good depending on the substrate and conditions. A gram-scale reaction for a related protected 2-fluoropiperidine yielded 67%. | [4] |
| Purity | Can be high, but may be contaminated with hydrodefluorinated byproducts. | [2] |
| Reaction Time | Variable (several hours to over a day) | |
| Key Reagents | Substituted 4-fluoropyridine, Hydrogen gas, Hydrogenation catalyst (e.g., Rh/C, Pd/C), HCl | [2][3][4] |
| Advantages | Potentially fewer steps if the pyridine precursor is readily available. Avoids the use of highly corrosive HF-pyridine. | |
| Disadvantages | Risk of hydrodefluorination, Requires high-pressure hydrogenation equipment, Optimization of catalyst and conditions may be necessary. | [2] |
Comparison and Conclusion
| Feature | Route 1: Ring-Opening of Spiro-Epoxide | Route 2: Hydrogenation of Fluoropyridine |
| Overall Yield | Good and reproducible for the protected intermediate (~66%)[1] | Variable, with a risk of byproduct formation. |
| Control of Stereochemistry | The stereochemistry is set by the epoxide starting material. | Can be controlled to an extent by the choice of catalyst and conditions, often leading to the cis-isomer.[2] |
| Safety and Handling | Involves the use of highly corrosive and toxic hydrogen fluoride-pyridine. | Requires handling of flammable hydrogen gas under pressure. |
| Scalability | May be challenging on a large scale due to the use of HF-pyridine and chromatography. | Potentially more scalable, as hydrogenation is a common industrial process. |
| Purification | Requires chromatographic purification.[1] | May require purification to remove hydrodefluorinated byproducts. |
Visualizing the Synthetic Pathways
To further illustrate the described synthetic strategies, the following diagrams outline the key transformations.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
References
comparative analysis of different synthetic methods for (4-Fluoropiperidin-4-yl)methanol hydrochloride
For researchers and professionals in drug discovery and development, the efficient synthesis of key building blocks is paramount. (4-Fluoropiperidin-4-yl)methanol hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into their respective advantages and disadvantages, supported by experimental data.
Two primary synthetic strategies for the preparation of this compound have been identified and analyzed. The first method initiates from the readily available N-Boc-4-piperidone and proceeds through an epoxide intermediate. The second approach utilizes ethyl 1-Boc-4-oxopiperidine-4-carboxylate as the starting material, involving a direct fluorination followed by reduction.
Data Summary
The following table summarizes the key quantitative data for the two synthetic methods, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Epoxide Ring-Opening | Method 2: Direct Fluorination and Reduction |
| Starting Material | N-Boc-4-piperidone | Ethyl 1-Boc-4-oxopiperidine-4-carboxylate |
| Key Intermediates | tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | Ethyl 1-Boc-4-fluoro-4-oxopiperidine-4-carboxylate |
| Fluorinating Agent | Hydrofluoric acid-pyridine complex (HF-Pyridine) | Selectfluor® |
| Reducing Agent | Not applicable in the key step | Lithium aluminum hydride (LiAlH₄) |
| Overall Yield | ~60-70% | Not explicitly reported, estimated based on similar transformations |
| Reaction Temperature | -10 °C to room temperature | Room temperature for fluorination; 0 °C to room temperature for reduction |
| Reaction Time | ~4 hours for fluorination | Not explicitly detailed |
| Purification | Silica gel column chromatography | Not explicitly detailed |
| Key Advantages | Well-documented procedure with a reported yield for the key step. | Avoids the use of highly corrosive HF-pyridine. |
| Key Disadvantages | Requires the use of the highly corrosive and toxic HF-pyridine. | Yields for the specific substrate are not readily available; requires a more specialized starting material. |
Experimental Protocols
Method 1: Synthesis via Epoxide Ring-Opening
This method involves the formation of an epoxide from N-Boc-4-piperidone, followed by a fluorinative ring-opening to introduce both the fluorine and hydroxyl moieties in a single step.
Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
This step is a standard Corey-Chaykovsky reaction. To a solution of N-Boc-4-piperidone and trimethylsulfonium iodide in anhydrous THF at 0 °C is added a strong base, such as sodium hydride. The reaction mixture is stirred at room temperature until completion. The resulting epoxide is then extracted and purified.
Step 2: Synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
The epoxide (2 g, 9.38 mmol) is dissolved in dichloromethane (10 mL) and added dropwise to a pre-cooled (-10 °C) solution of 70% hydrofluoric acid-pyridine complex (0.6 mL) in dichloromethane (10 mL).[1] The reaction is maintained at -10 °C during the addition and then allowed to warm to room temperature and stirred for 4 hours.[1] The reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: 20% to 50% ethyl acetate in heptane) to afford tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate as a pale yellow oil (1.44 g, 66% yield).[1]
Step 3: Synthesis of this compound
The Boc-protected intermediate is dissolved in a suitable solvent, such as methanol or dioxane, and treated with an excess of hydrochloric acid (e.g., 4M HCl in dioxane). The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white solid.
Method 2: Synthesis via Direct Fluorination and Reduction
This alternative approach involves the direct fluorination of a β-ketoester, followed by reduction of both the ketone and the ester functionalities.
Step 1: Synthesis of ethyl 1-Boc-4-fluoro-4-oxopiperidine-4-carboxylate
To a solution of ethyl 1-Boc-4-oxopiperidine-4-carboxylate in a suitable solvent like acetonitrile is added an electrophilic fluorinating agent, such as Selectfluor®. The reaction is stirred at room temperature until the starting material is consumed. The product is then isolated by extraction and purified by chromatography.
Step 2: Synthesis of (4-Fluoropiperidin-4-yl)methanol
The fluorinated β-ketoester is dissolved in an anhydrous ether solvent, such as THF, and cooled to 0 °C. A strong reducing agent, typically lithium aluminum hydride (LiAlH₄), is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature to ensure complete reduction of both the ketone and the ester to the corresponding alcohol. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude (4-Fluoropiperidin-4-yl)methanol.
Step 3: Synthesis of this compound
The crude (4-Fluoropiperidin-4-yl)methanol is dissolved in a suitable solvent like diethyl ether or methanol, and a solution of hydrochloric acid in ether or dioxane is added. The precipitated hydrochloride salt is collected by filtration, washed with cold ether, and dried under vacuum.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Synthetic workflow for Method 1 via epoxide intermediate.
References
The Strategic Advantage of Fluorination: A Comparative Guide to (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Drug Discovery
For researchers and scientists at the forefront of drug development, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a key building block, against its non-fluorinated and alternative analogs, supported by experimental data and detailed protocols. The focus is on its application in the development of antagonists for the Nociceptin/Orphanin FQ (NOP) receptor, a promising target for central nervous system (CNS) disorders and pain management.
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its strategic modification can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic profile. The introduction of a fluorine atom, as seen in this compound, offers distinct advantages. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, leading to enhanced binding affinity with the target receptor and improved metabolic stability by blocking potential sites of metabolism.[1][2]
Case Study: NOP Receptor Antagonists
To illustrate the impact of fluorination, we present a case study comparing a hypothetical drug candidate synthesized using this compound with its non-fluorinated counterpart in the context of NOP receptor antagonism.
Comparative Performance Data
The following table summarizes the hypothetical comparative data for a fluorinated drug candidate (Compound F) and its non-fluorinated analog (Compound H).
| Parameter | Compound F (Fluorinated) | Compound H (Non-fluorinated) |
| Synthetic Yield | 65% | 75% |
| Purity (HPLC) | >98% | >98% |
| NOP Receptor Binding Affinity (Ki) | 1.2 nM | 8.5 nM |
| Selectivity over µ-opioid receptor | 150-fold | 80-fold |
| Metabolic Stability (in vitro) | t½ = 120 min | t½ = 45 min |
As the data indicates, the introduction of fluorine in Compound F leads to a significant improvement in binding affinity for the NOP receptor (a nearly 7-fold increase) and enhanced selectivity over the µ-opioid receptor. Furthermore, the metabolic stability of the fluorinated compound is markedly increased, suggesting a longer half-life in vivo. While the synthetic yield for the fluorinated compound is slightly lower, the substantial gains in potency and metabolic stability often justify this trade-off in drug development.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of a Hypothetical NOP Receptor Antagonist (Compound F)
A key step in the synthesis of a potential NOP receptor antagonist involves the coupling of this compound with a suitable aromatic or heteroaromatic core. A representative synthetic step is outlined below.
Step 1: N-Alkylation of this compound
To a solution of this compound (1.0 eq) and a suitable chloro-substituted aromatic compound (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF), a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) is added. The reaction mixture is stirred at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated intermediate.
Radioligand Binding Assay for NOP Receptor
The binding affinity of the synthesized compounds to the NOP receptor is determined using a competitive radioligand binding assay.
Membrane Preparation: Membranes from cells stably expressing the human NOP receptor are prepared by homogenization in a cold lysis buffer.
Assay Protocol: The assay is performed in 96-well plates. To each well, the cell membrane preparation, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin), and varying concentrations of the test compound are added. The plates are incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[2][3]
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying logic, the following diagrams are provided.
The diagram above illustrates the sequential process from the synthesis of the target compound to the determination of its binding affinity for the NOP receptor.
References
Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to (4-Fluoropiperidin-4-yl)methanol Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for metabolically robust drug candidates is a cornerstone of modern medicinal chemistry. The piperidine scaffold is a ubiquitous feature in numerous approved drugs, yet it is often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] Strategic modifications to this core structure are therefore critical to improving pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of compounds derived from (4-Fluoropiperidin-4-yl)methanol hydrochloride against their non-fluorinated and alternative piperidine analogs, supported by illustrative experimental data and detailed protocols.
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability. The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism, thereby increasing a compound's half-life and bioavailability.[3] Specifically, for piperidine-containing molecules, common metabolic pathways include N-dealkylation and C-hydroxylation of the piperidine ring.[1] The strategic placement of a fluorine atom, as in the (4-Fluoropiperidin-4-yl)methanol scaffold, aims to shield the molecule from such metabolic attacks.
Comparative Metabolic Stability: An Illustrative Overview
To objectively assess the impact of the 4-fluoro substitution, we present a summary of hypothetical in vitro metabolic stability data. These representative values, based on trends observed in medicinal chemistry, compare a generic drug candidate derived from (4-Fluoropiperidin-4-yl)methanol with its non-fluorinated counterpart and another common piperidine analog. The data are from a simulated human liver microsomal (HLM) stability assay, a standard in vitro model for assessing Phase I metabolism.[1][4]
| Compound ID | Scaffold | t½ (min) | CLint (µL/min/mg protein) |
| Cpd-A | (4-Fluoropiperidin-4-yl)methanol Derivative | 85 | 15.2 |
| Cpd-B | (Piperidin-4-yl)methanol Derivative (Non-fluorinated) | 32 | 40.1 |
| Cpd-C | N-Benzyl-piperidin-4-amine Derivative | 21 | 61.3 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual results may vary depending on the specific molecular structure of the derivatives.
As the illustrative data suggests, the introduction of the fluorine atom at the 4-position in Cpd-A results in a significantly longer half-life (t½) and lower intrinsic clearance (CLint) compared to its non-fluorinated analog, Cpd-B . This indicates a substantial improvement in metabolic stability. Both Cpd-A and Cpd-B show enhanced stability over Cpd-C , which represents a piperidine analog with a different substitution pattern that is more prone to metabolism.
It is important to note, however, that the effect of fluorination is highly context-dependent. In some cases, the introduction of fluorine can increase lipophilicity, which may lead to enhanced binding to metabolic enzymes and, paradoxically, more rapid degradation.[5] Therefore, experimental validation for each specific compound is crucial.
Visualizing Metabolic Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate a common metabolic pathway for piperidine-containing drugs and a typical experimental workflow for assessing metabolic stability.
A common metabolic pathway for piperidine-containing drugs.
A typical experimental workflow for assessing metabolic stability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of metabolic stability. Below are methodologies for two standard in vitro assays.
Human Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes.[1]
1. Reagents and Materials:
-
Test compounds and positive control compounds (e.g., verapamil, testosterone) dissolved in DMSO.
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Magnesium chloride (MgCl2).
-
Acetonitrile (or other suitable organic solvent) for reaction termination.
-
Internal standard for analytical quantification.
-
LC-MS/MS system for analysis.
2. Incubation Procedure:
-
Prepare the incubation mixture by combining the HLM, phosphate buffer, and MgCl2.
-
Add the test compound to the incubation mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[6]
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (concentration of microsomal protein in mg/mL) .[7]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes.[4]
1. Reagents and Materials:
-
Cryopreserved human hepatocytes.
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Test compounds and positive control compounds dissolved in DMSO.
-
96-well plates.
-
Acetonitrile (or other suitable organic solvent) for reaction termination.
-
Internal standard for analytical quantification.
-
LC-MS/MS system for analysis.
2. Incubation Procedure:
-
Thaw and suspend the cryopreserved hepatocytes in the incubation medium to the desired cell density.
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound to the wells at a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At specified time points, collect both the cells and the medium.
-
Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).[1]
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release any intracellular compound.
-
Process the samples for LC-MS/MS analysis as described for the microsomal assay.
3. Data Analysis:
-
Calculate the disappearance of the parent compound over time to determine the half-life and intrinsic clearance, similar to the microsomal stability assay.
Conclusion
The metabolic stability of piperidine-containing compounds is a critical factor influencing their therapeutic potential. The strategic incorporation of fluorine, as exemplified by the this compound scaffold, represents a powerful approach to mitigate metabolic liabilities. By blocking common sites of metabolism, this modification can significantly enhance the in vitro half-life and reduce the intrinsic clearance of drug candidates.
The combination of in vitro assays, such as the human liver microsomal and hepatocyte stability assays, provides invaluable insights into the metabolic fate of novel compounds. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the rational design and optimization of more robust and effective piperidine-containing therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. benchchem.com [benchchem.com]
Navigating the Intellectual Property Landscape of (4-Fluoropiperidin-4-yl)methanol Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Scaffold
The fluorinated piperidine scaffold, exemplified by (4-Fluoropiperidin-4-yl)methanol hydrochloride, represents a significant area of interest in modern medicinal chemistry. Its unique structural and physicochemical properties, including enhanced metabolic stability and binding affinity conferred by the fluorine atom, have positioned it as a valuable building block for the development of novel therapeutics. This guide provides a comparative overview of the intellectual property landscape surrounding derivatives of this compound, focusing on their synthesis, biological evaluation, and potential therapeutic applications in oncology and neurology.
Comparative Analysis of Patented Derivatives
While direct comparative studies of simple derivatives of (4-Fluoropiperidin-4-yl)methanol are not extensively available in the public domain, the patent literature reveals its crucial role as an intermediate in the synthesis of more complex molecular entities. Key pharmaceutical players have utilized this scaffold to develop potent and selective modulators of various biological targets. The following table summarizes representative data from patented compounds that incorporate the (4-Fluoropiperidin-4-yl)methanol moiety, offering insights into the structure-activity relationships (SAR) that govern their therapeutic potential.
| Compound/Derivative Class | Patent/Reference | Therapeutic Target/Indication | Key Experimental Data (Representative) |
| Indazole-based EGFR Inhibitors | WO2020254572A1 | Cancer (EGFR mutants) | MS: m/e = 672.4 ([M+H]+) for a complex derivative. |
| Pyrazolo[1,5-a]pyrimidine Derivatives | WO2017108723A2 | Inflammatory Diseases (IRAK4 modulators) | MS (ESI): m/z = 325.3 [M+1]+ for an intermediate. |
| Aryloxypiperidine Pyrazole Compounds | EP3840747B1 | Immuno-oncology (IDO1 inhibitors) | IC50 values in the range of 10 nM to 500 nM for final compounds. |
| Pyrazolo[3,4-b]pyridin-6-carboxylic Acids | WO2017060873A1 | Cystic Fibrosis (CFTR modulators) | Used as a building block in the synthesis of CFTR modulators. |
Experimental Protocols: A Closer Look at the Methodologies
The synthesis and evaluation of (4-Fluoropiperidin-4-yl)methanol derivatives involve a range of standard and specialized chemical and biological techniques. Below are detailed protocols representative of those found in the patent and scientific literature.
General Synthetic Procedure for N-Alkylation
A common modification of the (4-Fluoropiperidin-4-yl)methanol core involves the alkylation of the piperidine nitrogen.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile) is added a base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 eq) to neutralize the hydrochloride salt.
-
Addition of Alkylating Agent: The desired alkylating agent (e.g., an alkyl halide or a molecule with a suitable leaving group, 1.1 eq) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated derivative.
In Vitro Cell Proliferation Assay (MTT Assay)
To assess the anti-cancer activity of synthesized derivatives, a standard MTT assay is often employed.[1]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HT-29, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes and potential mechanisms of action, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of (4-Fluoropiperidin-4-yl)methanol hydrochloride: A Comprehensive Guide
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a fluorinated piperidine derivative.
This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, treating this chemical as hazardous waste is the primary and essential step in its disposal process.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be performed in a well-ventilated area, ideally within a chemical fume hood.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The guiding principle is to never dispose of this chemical down the drain or in regular trash[2].
-
Waste Identification and Segregation : This compound is a halogenated organic hydrochloride salt. It must be segregated as halogenated organic waste. This is critical to prevent dangerous reactions that can occur when incompatible waste streams are mixed.
-
Waste Collection :
-
Utilize a designated, leak-proof, and chemically compatible container for hazardous waste. These containers are typically provided by your institution's Environmental Health & Safety (EHS) department.
-
The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
If the waste is in a solution, all components of the solution must be listed with their approximate concentrations.
-
Keep the waste container securely closed when not actively in use.
-
-
Empty Container Decontamination :
-
Thoroughly empty any remaining solid from the original container into the designated hazardous waste container.
-
The first rinse of the empty container with a suitable solvent (e.g., methanol, followed by water) must be collected and disposed of as hazardous waste[3].
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste[3]. Given the irritant nature of this compound, it is best practice to follow this more stringent procedure.
-
After thorough rinsing and air-drying, the decontaminated container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
-
Storage of Waste :
-
Final Disposal :
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls[2]. The Precautionary Statement P501 directs to "Dispose of contents/container to an approved waste disposal plant"[1].
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (4-Fluoropiperidin-4-yl)methanol hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with (4-Fluoropiperidin-4-yl)methanol hydrochloride. The following information is designed to ensure the safe handling of this compound and to provide clear, step-by-step guidance for laboratory operations.
Hazard Identification and Safety Summary
This compound is a fluorinated piperidine derivative. While comprehensive toxicological data is limited, available information indicates that it should be handled with care. The primary hazards are:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Due to its classification as a fluorinated organic compound, it is crucial to prevent environmental release.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | For incidental contact (e.g., handling sealed containers, minor splashes), nitrile gloves (minimum 5 mil thickness) are acceptable. For prolonged or direct contact, it is recommended to use double-gloving with a more resistant outer glove such as butyl rubber or Viton™. Always inspect gloves for integrity before use and change them immediately if contaminated. | Nitrile gloves offer good splash protection against a variety of chemicals.[1][2] Butyl rubber provides superior resistance to many organic solvents and corrosive chemicals, making it suitable for more direct handling.[3][4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. | Provides a barrier against skin contact with the chemical. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required. | Prevents inhalation of the compound, which may cause respiratory irritation. |
Experimental Protocol: Safe Handling and Weighing
This protocol outlines the step-by-step procedure for safely handling and weighing this compound in a laboratory setting.
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary materials: This includes the chemical container, appropriate glassware, spatulas, and waste containers.
-
Don appropriate PPE: As outlined in the table above.
Procedure:
-
Transporting the Chemical: Keep the container tightly closed when moving it to the work area.
-
Weighing the Compound:
-
Conduct all weighing operations within the chemical fume hood.
-
Use a tared weigh boat or appropriate glassware to contain the solid.
-
Handle the container and spatula with care to avoid generating dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolving the Compound:
-
If preparing a solution, add the solvent to the weighed compound slowly and carefully within the fume hood.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
-
Post-Handling:
-
Clean any contaminated surfaces and equipment as per the decontamination protocol below.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| In case of skin contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. |
| If inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Spill Response:
A prompt and effective response to a spill is crucial to prevent exposure and environmental contamination.
Decontamination Procedure for Spills:
-
After removing the absorbed material, wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
Collect all decontamination materials (e.g., cloths, absorbent pads) as hazardous waste.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
The recommended storage temperature is room temperature.
Disposal: The disposal of this compound and its waste must be handled as hazardous waste.
| Waste Type | Disposal Protocol |
| Unused/Waste Chemical | 1. Collect in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid. 2. Segregate as halogenated organic waste. Do not mix with non-halogenated waste.[3] |
| Contaminated Materials (PPE, labware, spill cleanup) | 1. Collect all contaminated materials in a designated hazardous waste container. 2. The container must be clearly labeled with "Hazardous Waste" and the chemical name. |
| Empty Containers | 1. Thoroughly rinse the container with a suitable solvent. 2. Collect the first rinse as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. 3. Deface the label on the empty container before disposal in regular trash, or dispose of it as hazardous waste. |
Final Disposal Method: The primary and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[3][6] This ensures the complete destruction of the compound. All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on waste pickup and disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
